2,6-Di-tert-butyl-4-mercaptophenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butyl-4-sulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVMNXZFSKGLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241719 | |
| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950-59-4 | |
| Record name | 2,6-Bis(1,1-dimethylethyl)-4-mercaptophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-mercaptophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,6-Di-tert-butyl-4-mercaptophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the prevalent and efficient synthesis pathway for 2,6-Di-tert-butyl-4-mercaptophenol, a sterically hindered phenol with significant applications as an antioxidant and as a key intermediate in the synthesis of pharmaceuticals. This document provides a comprehensive overview of the chemical reactions, detailed experimental protocols, and a summary of the quantitative data available.
Core Synthesis Pathway
The primary and most effective route for the synthesis of this compound involves a two-step process commencing with the commercially available 2,6-di-tert-butylphenol. The pathway is characterized by an initial regioselective sulfonation at the para-position, followed by a reduction of the resulting sulfonic acid derivative to the desired mercaptan.
The overall synthesis can be summarized as follows:
-
Sulfonation: 2,6-Di-tert-butylphenol is reacted with a sulfonating agent to introduce a sulfonyl group at the 4-position, yielding 3,5-di-tert-butyl-4-hydroxybenzenesulfonic acid or its corresponding sulfonyl chloride. An improved method utilizes a silylated sulfonating agent to enhance regioselectivity and yield.
-
Reduction: The intermediate sulfonyl derivative is then reduced to the target compound, this compound.
Below is a graphical representation of this synthesis pathway.
Figure 1: Synthesis pathway of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) | Reference |
| 2,6-Di-tert-butylphenol | C₁₄H₂₂O | 206.33 | Colorless solid | 36-38 | N/A | |
| 2,6-Di-tert-butyl-4-hydroxybenzenesulfonyl chloride | C₁₄H₂₁ClO₃S | 320.83 | Not specified in detail | Not specified | High | |
| This compound | C₁₄H₂₂OS | 238.39 | White to light yellow crystalline powder | 85.0 - 89.0 | 94.6 - 95 | [1] |
Experimental Protocols
The following experimental protocols are based on established methods for the synthesis of this compound.
Step 1: Synthesis of 2,6-Di-tert-butyl-4-hydroxybenzenesulfonic acid derivative
This step focuses on the regioselective sulfonation of 2,6-di-tert-butylphenol. The use of a silylated sulfonating agent, prepared in situ, is a key feature of this improved process.
Materials:
-
2,6-Di-tert-butylphenol
-
Trimethylsilyl chloride ((CH₃)₃SiCl)
-
Chlorosulfonic acid (ClSO₃H)
-
Methylene chloride (CH₂Cl₂)
-
Thionyl chloride (SOCl₂) (optional, for conversion to sulfonyl chloride)
-
Dimethylformamide (DMF) (catalyst for chlorination)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation of the Silylated Sulfonating Agent: In a reaction vessel equipped with a stirrer, condenser, and under a nitrogen atmosphere, a solution of trimethylsilyl chloride in methylene chloride is prepared. To this solution, chlorosulfonic acid is added dropwise while maintaining the reaction temperature. The mixture is then refluxed to ensure the formation of the silylated sulfonating agent.
-
Sulfonation of 2,6-Di-tert-butylphenol: The reaction mixture is cooled, and a solution of 2,6-di-tert-butylphenol in methylene chloride is added dropwise at a controlled temperature, typically between 0-15°C. This yields a solution containing 3,5-di-tert-butyl-4-hydroxybenzenesulfonic acid.
-
(Optional) Conversion to Sulfonyl Chloride: To the resulting solution, a catalytic amount of dimethylformamide is added, followed by the dropwise addition of thionyl chloride. The mixture is then refluxed to convert the sulfonic acid to 2,6-di-tert-butyl-4-hydroxybenzenesulfonyl chloride.
Step 2: Reduction to this compound
This step involves the reduction of the sulfonyl group to a mercapto group.
Materials:
-
Solution of 2,6-di-tert-butyl-4-hydroxybenzenesulfonyl chloride in methylene chloride (from Step 1)
-
Zinc powder (Zn)
-
Concentrated Hydrochloric acid (HCl)
-
Methylene chloride (for extraction)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Nitrogen gas
Procedure:
-
Reduction Reaction: The methylene chloride solution containing the sulfonyl chloride from the previous step is cooled and maintained under a nitrogen atmosphere. Zinc powder is added to the solution. Subsequently, concentrated hydrochloric acid is added dropwise with vigorous stirring over a period of time, while maintaining a low temperature.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then filtered to remove any unreacted zinc. The organic and aqueous phases are separated.
-
Extraction and Purification: The aqueous phase is extracted with methylene chloride. The combined organic phases are washed sequentially with deionized water and a saturated sodium chloride solution.
-
Isolation of the Product: The organic solvent is removed under vacuum to yield the crude this compound as a solid. The crude product can be used directly in the next step or further purified by crystallization. The overall yield for this two-step process is reported to be in the range of 94.6% to 95%.[1]
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.
Figure 2: General experimental workflow.
Conclusion
The synthesis of this compound is a well-established process that proceeds with high yield and selectivity. The use of a silylated sulfonating agent is a key advancement in the sulfonation step, ensuring the desired regiochemistry. The subsequent reduction is a robust and efficient transformation. This technical guide provides the necessary details for researchers and professionals to understand and potentially replicate this important synthesis. Further research could focus on the development of catalytic and more environmentally benign reduction methods.
References
In-Depth Technical Guide to the Physicochemical Properties of 2,6-Di-tert-butyl-4-mercaptophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Di-tert-butyl-4-mercaptophenol is a sterically hindered phenolic compound with significant antioxidant properties. This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. The information is presented to support researchers, scientists, and drug development professionals in understanding and utilizing this compound in their work. All quantitative data is summarized in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.
Core Physicochemical Properties
This compound, also known as 4-mercapto-2,6-di-tert-butylphenol, is a crystalline solid.[1][2] Its chemical structure features a phenol ring with two bulky tert-butyl groups at the ortho positions relative to the hydroxyl group, and a mercapto (-SH) group at the para position. This steric hindrance provided by the tert-butyl groups is crucial for its antioxidant activity. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂OS | [3] |
| Molecular Weight | 238.39 g/mol | [3] |
| Appearance | Yellowish crystalline solid or white to off-white crystalline powder with a slight sulfur-like odor. | [1][2] |
| Melting Point | 85.0 to 89.0 °C | |
| Boiling Point | 302.2 °C at 760 mmHg | [3] |
| Density | 1.019 g/cm³ | [3] |
| Flash Point | 136.6 °C | [3] |
| Vapor Pressure | 0.000559 mmHg at 25 °C | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, dichloromethane, diethyl ether, ethyl acetate, and hexanes. | [1][2] |
| pKa | Data not readily available in the searched literature. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 2,6-di-tert-butyl-4-thiocyanophenol.[3]
Materials:
-
2,6-di-tert-butyl-4-thiocyanophenol
-
Lithium aluminum hydride (LiAlH₄)
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
3N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Petroleum ether (EtOAc:PE) mixture
Procedure:
-
A solution of crude 2,6-di-tert-butyl-4-thiocyanophenol (10.0 g) in dry THF (30 ml) is prepared.
-
In a separate flask, a suspension of lithium aluminum hydride (2.0 g, 52.6 mmol) in dry THF (50 ml) is prepared and cooled to 0 °C.
-
The solution of 2,6-di-tert-butyl-4-thiocyanophenol is added dropwise to the LiAlH₄ suspension at 0 °C.
-
The reaction mixture is maintained at 0 °C for 5 hours.
-
The reaction is quenched by the slow addition of EtOAc (20 ml), followed by the addition of 3N HCl (50 ml) and more EtOAc (200 ml).
-
The organic phase is separated, washed with saturated NaHCO₃ solution and brine, and then dried over anhydrous Na₂SO₄.
-
The crude product is purified by column chromatography on silica gel using an eluent gradient of EtOAc:PE from 1:10 to 1:5 to yield this compound as a yellow waxy solid (5.4 g).[3]
Synthesis workflow for this compound.
Analytical Methodology: GC-MS
While a specific validated method for this compound was not found, a general gas chromatography-mass spectrometry (GC-MS) method for the analysis of related phenolic compounds in various matrices can be adapted.[4][5][6]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for phenol analysis (e.g., 5MS UI 30 m x 0.25 mm x 0.25 μm).[4]
Sample Preparation (Example for a liquid matrix like wine):
-
Place 10 mL of the sample in a 20 mL SPME glass vial.
-
Add approximately 2 g of sodium chloride (NaCl).
-
Add a suitable internal standard (e.g., 50 μL of a 5 mg/L solution of 4-tert-butylphenol-d13).
-
Seal the vial.
-
Perform headspace solid-phase microextraction (SPME) for 20 minutes at 40 °C.[4]
GC-MS Parameters (Example):
-
Injector: 260 °C, splitless mode.[4]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[4]
-
Oven Program: Start at 50 °C, then ramp at 10 °C/min to 300 °C and hold for 3 minutes.[4]
-
MS Transfer Line: 300 °C.[4]
-
MS Source: 250 °C.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis.
General workflow for GC-MS analysis of phenolic compounds.
Biological Activity and Signaling Pathways
Antioxidant Mechanism
The primary and well-documented biological activity of this compound is its function as an antioxidant.[1][2] The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group or the mercapto group to neutralize free radicals, thereby terminating the chain reactions of oxidation.[1][2] The steric hindrance provided by the two tert-butyl groups enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains.
Radical scavenging mechanism of this compound.
Potential Involvement in Cellular Signaling Pathways
While the direct effects of this compound on specific cellular signaling pathways are not extensively documented, studies on structurally similar compounds, particularly 2,4-di-tert-butylphenol, provide insights into potential mechanisms of action. It is important to note that the presence of the mercapto group in the 4-position may alter the biological activity compared to its analogs.
Potential Anti-inflammatory Effects: The structurally related 2,4-di-tert-butylphenol has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a key regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines. It is plausible that this compound could exhibit similar anti-inflammatory properties.
Potential Pro-apoptotic Effects in Cancer Cells: 2,4-di-tert-butylphenol has been reported to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway.[7] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of the p53 tumor suppressor protein, leading to a cascade of caspase activation.[7] Further research is needed to determine if this compound shares these pro-apoptotic activities.
Potential Antimitotic Activity: A study on organotin complexes of this compound found that these complexes could interact with the colchicine site of tubulin, suggesting a potential for antimitotic activity.[8] This indicates that the parent molecule may have the potential to interfere with microtubule dynamics, a mechanism relevant to cancer chemotherapy.
Hypothesized signaling pathways influenced by this compound.
Conclusion
This compound is a potent antioxidant with well-defined physicochemical properties. Its synthesis and analysis can be achieved through established chemical and analytical techniques. While its direct interactions with cellular signaling pathways beyond radical scavenging require further investigation, the activities of structurally related compounds suggest potential roles in modulating inflammation and apoptosis. This technical guide provides a foundational understanding of this compound, which should serve as a valuable resource for its application in research and development. Further studies are warranted to fully elucidate its biological mechanisms and therapeutic potential.
References
- 1. lcms.cz [lcms.cz]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 5. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oiv.int [oiv.int]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antioxidant Mechanism of 2,6-Di-tert-butyl-4-mercaptophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Di-tert-butyl-4-mercaptophenol is a sterically hindered phenolic compound featuring a thiol group, positioning it as a potentially potent antioxidant. This technical guide delves into its core mechanism of action, drawing from established principles of antioxidant chemistry and available data on structurally related compounds. The primary antioxidant activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom, neutralizing free radicals. This action is further enhanced by the presence of the mercapto group, which can participate in radical scavenging and the decomposition of hydroperoxides, suggesting a synergistic intramolecular antioxidant effect. This document provides a comprehensive overview of the theoretical mechanisms, relevant quantitative data from analogous compounds, detailed experimental protocols for assessing antioxidant capacity, and visualizations of the proposed pathways and workflows.
Core Antioxidant Mechanism
The antioxidant action of this compound is rooted in the chemical properties of its two key functional groups: the phenolic hydroxyl (-OH) group and the mercapto (-SH) group.
1.1. The Role of the Hindered Phenolic Moiety
As a sterically hindered phenol, the primary mechanism of radical scavenging is through Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group.[1] The two bulky tert-butyl groups at the ortho positions serve two critical functions:
-
Steric Hindrance: They physically obstruct the hydroxyl group, which enhances the stability of the resulting phenoxyl radical formed after hydrogen donation.[1] This hindrance prevents the radical from participating in pro-oxidant chain reactions.
-
Electronic Effect: The tert-butyl groups are electron-donating, which can help to stabilize the phenoxyl radical through inductive effects.
The overall HAT mechanism can be summarized as follows:
Ar-OH + R• → Ar-O• + RH
Where Ar-OH is the phenolic antioxidant, R• is a free radical, Ar-O• is the stabilized phenoxyl radical, and RH is the neutralized radical species.
1.2. The Contribution of the Mercapto Group
The mercapto (thiol) group at the para position is expected to significantly contribute to the overall antioxidant capacity, potentially through several mechanisms:
-
Hydrogen Donation: Similar to the hydroxyl group, the thiol group can also donate a hydrogen atom to scavenge free radicals, forming a thiyl radical (Ar-S•). Thiophenols can be highly effective radical scavengers, sometimes even more so than their phenol counterparts, due to the lower bond dissociation energy of the S-H bond compared to the O-H bond in some contexts.
-
Synergistic Action: The presence of both hydroxyl and thiol groups can lead to a synergistic effect. It is hypothesized that one group can regenerate the other. For instance, the more reactive group could donate a hydrogen atom to a radical, and the resulting radical on the antioxidant molecule could be stabilized or regenerated by the other functional group. Theoretical studies on other bifunctional antioxidants have explored similar intramolecular synergistic effects.
-
Hydroperoxide Decomposition: Sulfur-containing compounds are known to decompose hydroperoxides (ROOH), which are key intermediates in lipid peroxidation, into non-radical products. This prevents the formation of new radicals and further propagation of oxidative damage.
Quantitative Antioxidant Activity Data
While specific quantitative antioxidant data for this compound is limited in publicly available literature, data for structurally similar hindered phenols provide a valuable benchmark for its potential efficacy. The following tables summarize the 50% inhibitory concentration (IC50) values for related compounds in common antioxidant assays. A lower IC50 value indicates higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity of Structurally Related Phenolic Antioxidants
| Compound | IC50 (µg/mL) | Reference(s) |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | 60 | [2] |
| Butylated Hydroxytoluene (BHT) | 23 - 202.35 | [2] |
| Ascorbic Acid (Standard) | ~5 | [2] |
Table 2: ABTS Radical Scavenging Activity of a Structurally Related Phenolic Antioxidant
| Compound | IC50 (µg/mL) | Reference(s) |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | 17 | [2] |
| Trolox (Standard) | ~3 | [2] |
Qualitative studies have demonstrated that this compound is an effective inhibitor in model nonenzymatic human erythrocyte membrane lipid peroxidation, with its performance being comparable to known inhibitors like 2,6-di-tert-butylphenol and butylated hydroxytoluene (BHT).[3]
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays that can be used to evaluate the efficacy of this compound.
3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow.
-
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
-
Procedure:
-
DPPH Solution Preparation (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and protect it from light.
-
Test Compound and Standard Preparation: Prepare a stock solution of this compound in methanol or another suitable solvent. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare a similar dilution series for the positive control (e.g., Trolox).
-
Assay in 96-Well Plate:
-
Add 100 µL of each concentration of the test compound or standard to the wells of the microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of the solvent (e.g., methanol) instead of the test compound.
-
-
Incubation: Gently shake the plate and incubate for 30 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound or standard.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
-
Reagents and Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
-
Procedure:
-
ABTS•+ Radical Cation Preparation:
-
Prepare a 7 mM stock solution of ABTS in deionized water.
-
Prepare a 2.45 mM stock solution of potassium persulfate in deionized water.
-
Mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Standard Preparation: Prepare a stock solution and a series of dilutions of this compound and the Trolox standard in a suitable solvent.
-
Assay in 96-Well Plate:
-
Add 20 µL of various concentrations of the test compound or standard to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation: Shake the plate and incubate for 6-10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3.3. Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the inhibition of lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
-
Reagents and Materials:
-
This compound
-
Biological sample (e.g., rat liver homogenate, liposomes)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Iron(II) sulfate (FeSO4) or another pro-oxidant
-
Phosphate buffer
-
Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm
-
-
Procedure:
-
Reaction Mixture Preparation: In a test tube, combine the biological sample (e.g., 0.5 mL of 10% liver homogenate), 1.0 mL of phosphate buffer, and various concentrations of this compound.
-
Initiation of Lipid Peroxidation: Add a pro-oxidant (e.g., 0.1 mL of FeSO4 solution) to initiate lipid peroxidation. A control tube should be prepared without the antioxidant.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution containing TCA and BHT. BHT is added to prevent further oxidation during the heating step.
-
Color Development: Add TBA solution to each tube, mix well, and heat in a boiling water bath for 15-20 minutes. This will lead to the formation of a pink-colored thiobarbituric acid reactive substances (TBARS) adduct.
-
Measurement: After cooling, centrifuge the tubes to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (without antioxidant) and A_sample is the absorbance in the presence of the test compound.
-
IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus concentration.
-
Visualizing the Mechanisms and Workflows
4.1. Proposed Antioxidant Mechanism of Action
The following diagram illustrates the primary radical scavenging mechanism via Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group and the potential involvement of the thiol group.
Caption: Proposed antioxidant mechanism via Hydrogen Atom Transfer (HAT).
4.2. Experimental Workflow for In Vitro Antioxidant Assays
This diagram outlines the general workflow for evaluating the antioxidant capacity of this compound using common in vitro assays.
Caption: General workflow for in vitro antioxidant capacity assessment.
4.3. Potential Involvement in the Keap1-Nrf2 Signaling Pathway
Phenolic compounds have been shown to modulate the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. While direct evidence for this compound is lacking, this diagram illustrates the general pathway and a hypothetical point of interaction.
Caption: Hypothetical modulation of the Keap1-Nrf2 antioxidant pathway.
Conclusion
This compound possesses the structural hallmarks of a potent, multifunctional antioxidant. Its primary mechanism of action is centered on the hydrogen-donating capability of its sterically hindered phenolic hydroxyl group. The presence of a thiol moiety strongly suggests an enhanced and potentially synergistic antioxidant capacity through additional radical scavenging pathways and hydroperoxide decomposition. While quantitative data for this specific molecule is not extensively documented, the provided experimental protocols offer a robust framework for its evaluation. Further research is warranted to elucidate the precise synergistic interplay between the hydroxyl and mercapto groups and to explore its potential interactions with cellular signaling pathways such as the Keap1-Nrf2 system. This would provide a more complete understanding of its biological activity and potential therapeutic applications.
References
An In-depth Technical Guide to 2,6-Di-tert-butyl-4-mercaptophenol (CAS 950-59-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-4-mercaptophenol, with the CAS number 950-59-4, is a sterically hindered phenolic compound.[1][2] Primarily recognized for its potent antioxidant properties, this molecule is utilized as a stabilizer in various industrial applications, including polymers, plastics, lubricants, and fuels, to prevent degradation caused by oxidation.[1][2] Its structure, featuring bulky tert-butyl groups flanking a hydroxyl group and a thiol (-SH) group at the para position, is key to its function as a radical scavenger.[1][2] While its industrial applications are well-documented, its pharmacological potential is an emerging area of interest for researchers in drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its relevance to the scientific and drug development community.
Chemical Structure and Identification
The chemical structure of this compound consists of a phenol ring substituted with two tert-butyl groups at positions 2 and 6, and a mercapto (thiol) group at position 4.[1][2] This arrangement results in significant steric hindrance around the phenolic hydroxyl group.
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 950-59-4[3] |
| Molecular Formula | C₁₄H₂₂OS[3] |
| Molecular Weight | 238.39 g/mol [3] |
| IUPAC Name | 2,6-Bis(1,1-dimethylethyl)-4-mercaptophenol[3] |
| InChI | InChI=1S/C14H22OS/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,15-16H,1-6H3[3] |
| InChIKey | NFVMNXZFSKGLDR-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)S[4] |
| Synonyms | 4-Mercapto-2,6-di-tert-butylphenol, 2,6-Di-tert-butyl-4-thiophenol, 3,5-Di-tert-butyl-4-hydroxybenzenethiol[5] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and its potential for formulation in drug delivery systems.
| Property | Value | Source(s) |
| Appearance | White to off-white or yellowish crystalline powder with a slight sulfur-like odor. | [1][2] |
| Melting Point | 90.3 °C | [3] |
| Boiling Point | 150-154 °C at 5 Torr | [3] |
| Density | 1.019 g/cm³ | [6] |
| Flash Point | 136.6 °C | [6] |
| Vapor Pressure | 0.000559 mmHg at 25°C | [6] |
| Refractive Index | 1.537 | [6] |
| Water Solubility | Insoluble | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, dichloromethane, diethyl ether, ethyl acetate, and hexanes. | [1][2] |
Synthesis
A common method for the synthesis of this compound involves a two-step process starting from 2,6-di-tert-butylphenol. The first step is the sulfonation of the starting material, followed by the reduction of the resulting sulfonic acid derivative.
A patented method describes the sulfonation of 2,6-di-tert-butylphenol using a silylated sulfonating agent, followed by reduction to yield the final product. Another described synthesis involves the reduction of 2,6-di-tert-butyl-4-thiocyanophenol using lithium aluminum hydride.
Caption: General synthesis workflow for this compound.
Pharmacological Properties and Biological Activity
While this compound is primarily known as an industrial antioxidant, emerging research suggests potential pharmacological activities, largely stemming from its antioxidant nature. Much of the current understanding is inferred from studies on structurally related hindered phenols.
Antioxidant Activity
The primary mechanism of action for this compound as an antioxidant is through its ability to act as a free radical scavenger.[1][2] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.[1][2] The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups, which prevent it from initiating new radical chains.
Caption: Antioxidant mechanism of this compound.
Cytotoxicity
A study investigating organotin complexes derived from this compound demonstrated in vitro cytotoxicity against human breast (MCF-7) and cervix (HeLa) adenocarcinoma cell lines. The triphenyltin complex of this molecule showed high activity against both cell lines. This suggests that the core structure of this compound could be a scaffold for the development of novel anticancer agents.
Potential Anti-inflammatory, Neuroprotective, and Cardioprotective Effects (Inferred from Related Compounds)
Studies on other hindered phenols, such as butylated hydroxytoluene (BHT), suggest a broader range of potential pharmacological activities. These include:
-
Anti-inflammatory Effects: Some hindered phenols have been shown to inhibit the expression of pro-inflammatory genes like COX-2 and TNF-alpha in cell-based assays.[7][8]
-
Neuroprotective Effects: The antioxidant properties of phenolic compounds are linked to neuroprotection by mitigating oxidative stress, a key factor in neurodegenerative diseases.[9][10] They may modulate signaling pathways involved in cell survival and inflammation in the brain.[9][10]
-
Cardioprotective Effects: Phenolic antioxidants are known to have cardioprotective benefits, which are attributed to their ability to improve lipid profiles, reduce inflammation, and protect against oxidative damage in the cardiovascular system.[11][12][13][14][15]
It is important to note that these activities have not been directly demonstrated for this compound, and further research is needed to confirm its specific pharmacological profile.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activities of this compound. Below are standardized protocols for evaluating its antioxidant and cytotoxic properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol or another suitable solvent.
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the compound solution at various concentrations.
-
Add the DPPH solution to each well.
-
Include a control with the solvent and DPPH solution but without the compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., MCF-7 or HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle control (the solvent used to dissolve the compound) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours to allow for the formation of purple formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is calculated as a percentage of the untreated control.
-
The IC50 value is determined from the dose-response curve.
-
Safety and Toxicology
Limited specific toxicology data is available for this compound. However, as a phenolic and sulfur-containing compound, it should be handled with appropriate care. Safety data sheets for similar compounds indicate that they may be harmful if swallowed and can cause skin and eye irritation. It is recommended to use personal protective equipment, such as gloves and safety glasses, when handling this chemical.
Conclusion and Future Directions
This compound is a potent antioxidant with well-established industrial applications. Its chemical structure, characterized by a sterically hindered phenol and a thiol group, provides a strong basis for its radical scavenging activity. While direct pharmacological studies on this specific compound are limited, the known biological activities of related hindered phenols suggest potential for this molecule in drug discovery, particularly in areas related to oxidative stress, such as inflammation, neurodegeneration, and cardiovascular diseases. The cytotoxic effects observed in its organotin complexes also open avenues for its use as a scaffold in anticancer drug design.
Future research should focus on a more thorough investigation of the in vitro and in vivo pharmacological properties of this compound. This includes detailed studies on its ADME (absorption, distribution, metabolism, and excretion) profile, its effects on specific signaling pathways, and its efficacy in animal models of disease. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C14H22OS | CID 70370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS:950-59-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. chembk.com [chembk.com]
- 7. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cardioprotective Properties of Phenolic Compounds: A Role for Biological Rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of cardioprotection by resveratrol, a phenolic antioxidant present in red wine (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanisms of the cardiovascular protective effects of polyphenols | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2,6-Di-tert-butyl-4-mercaptophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Di-tert-butyl-4-mercaptophenol, a compound of interest in various industrial and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data in public literature, this guide presents available qualitative information for the target compound and quantitative data for a structurally analogous compound, 2,6-Di-tert-butyl-4-methylphenol (BHT), to provide researchers with a valuable point of reference. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided to enable researchers to generate precise data for their specific solvent systems.
Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications. This compound is a nonpolar molecule, and its solubility is dictated by the principle of "like dissolves like." It is generally insoluble in water and polar solvents but exhibits good solubility in many organic solvents.[1]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble[1] |
| Ethanol | Soluble[1] |
| Acetone | Soluble[1] |
| Dichloromethane | Soluble[2] |
| Diethyl Ether | Soluble[2] |
| Ethyl Acetate | Soluble[2] |
| Hexanes | Soluble[2] |
Table 2: Quantitative Solubility of the Structural Analogue 2,6-Di-tert-butyl-4-methylphenol (BHT)
As a reference, the following table provides quantitative solubility data for 2,6-Di-tert-butyl-4-methylphenol (BHT), a compound with a similar hydrophobic structure. These values can offer an approximation of the solubility behavior of this compound.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 0.0004[3] |
| Water | 25 | 0.0006[4] |
| Methanol | Not Specified | Soluble[3] |
| Toluene | Not Specified | Soluble[3] |
| Acetone | Not Specified | Soluble[3] |
Disclaimer: The data in Table 2 is for a structurally similar compound and should be used as a general guideline only. For precise measurements, experimental determination of solubility for this compound is highly recommended.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a solid compound in a solvent. It is a robust and reliable method that involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Mobile phase for HPLC (if applicable)
-
Reagent grade water (for standard preparation if necessary)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials or flasks. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in the specific solvent at the experimental temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
This comprehensive guide provides foundational knowledge and practical steps for researchers working with this compound. While precise quantitative solubility data remains to be extensively published, the provided information on its qualitative solubility, a reference to a structural analogue, and a detailed experimental protocol will empower scientists to accurately determine its solubility in their specific applications.
References
In-Depth Technical Guide: Spectral and Physicochemical Properties of 2,6-Di-tert-butyl-4-mercaptophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and MS), experimental protocols, and antioxidant activity of 2,6-Di-tert-butyl-4-mercaptophenol (DBMP). This sterically hindered phenol is a subject of interest for its antioxidant properties and its use as a ligand in the synthesis of novel compounds.
Spectral Data Summary
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.15 | s | 2H | Ar-H |
| 5.11 | s | 1H | O-H |
| 3.42 | s | 1H | S-H |
| 1.43 | s | 18H | C(CH₃)₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 153.2 | C-OH |
| 135.9 | C-C(CH₃)₃ |
| 126.9 | C-SH |
| 123.5 | Ar-C-H |
| 34.3 | C (CH₃)₃ |
| 30.3 | C(C H₃)₃ |
Solvent: CDCl₃
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3624 | O-H stretching (free) |
| 3462 | O-H stretching (H-bonded) |
| 2958 | C-H stretching (aliphatic) |
| 2570 | S-H stretching |
| 1432 | C-C stretching (aromatic) |
| 1234 | C-O stretching |
| 1160 | C-C stretching |
Experimental Protocols
The following protocols are based on the synthesis and characterization of this compound as a ligand for organotin complexes.
Synthesis of this compound
A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound could not be definitively identified in the reviewed literature. However, a common synthetic route involves the reduction of the corresponding sulfonyl chloride or a related sulfur-containing derivative.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were typically prepared as KBr pellets or as a thin film.
Mandatory Visualizations
Antioxidant Mechanism of Hindered Phenols
The primary antioxidant activity of this compound, a sterically hindered phenol, involves the donation of its phenolic hydrogen atom to neutralize free radicals. This process is illustrated in the following diagram.
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Di-tert-butyl-4-mercaptophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-4-mercaptophenol is a sterically hindered phenolic compound incorporating a thiol group, suggesting its utility as a potent antioxidant. Such molecules are of significant interest in the pharmaceutical and materials science fields for their ability to mitigate oxidative degradation, thereby enhancing the stability and shelf-life of various products. Understanding the thermal stability and decomposition pathways of this compound is critical for its effective application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, detailed experimental protocols for its analysis, and hypothetical decomposition pathways based on the chemistry of related structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂OS | [1] |
| Molecular Weight | 238.39 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 85.0 to 89.0 °C | |
| Boiling Point | 302.2 °C at 760 mmHg | [1] |
| Flash Point | 136.6 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | General knowledge |
Thermal Stability Analysis
The thermal stability of a compound is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific TGA and DSC data for this compound are not available, this section outlines the expected results based on the analysis of similar hindered phenolic antioxidants.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For a hindered phenol like this compound, the TGA curve would indicate the onset temperature of decomposition and the percentage of mass loss at different stages. It is anticipated that the initial decomposition would involve the loss of the tert-butyl groups or the thiol group.
Table 2: Hypothetical TGA Data for this compound
| Parameter | Expected Value Range |
| Onset of Decomposition (T_onset) | 150 - 250 °C |
| Temperature at Max Decomposition Rate (T_peak) | 200 - 300 °C |
| Major Mass Loss Step(s) | A significant mass loss corresponding to the fragmentation of the molecule. |
| Residue at 600 °C | < 10% |
Differential Scanning calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point, followed by exothermic peaks at higher temperatures, which would indicate decomposition processes.
Table 3: Hypothetical DSC Data for this compound
| Thermal Event | Expected Temperature Range (°C) | Enthalpy (ΔH) |
| Melting (Endotherm) | 85 - 95 °C | Varies |
| Decomposition (Exotherm) | 200 - 350 °C | Varies |
Decomposition Pathways and Products
The thermal decomposition of this compound is likely to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the S-H or C-S bonds, which are generally weaker than the O-H bond in the phenolic group. The presence of bulky tert-butyl groups sterically hinders the phenolic hydroxyl group, which may influence the decomposition pathway.
Based on studies of related compounds, such as thiophenol and hindered phenols like BHT (2,6-Di-tert-butyl-4-methylphenol), a plausible decomposition pathway can be proposed. The initial steps may involve the formation of a thiyl radical and subsequent reactions leading to the formation of various volatile and semi-volatile organic compounds.
A study on the unimolecular decomposition of thiophenol suggests that a major initial channel is the formation of C₆H₆S, and above 1000 K, direct fission of the S-H bond becomes important[2][3]. For hindered phenols like BHT, thermal decomposition products include isobutene and 2-tert-butyl-4-methylphenol.
Hypothetical Decomposition Products:
-
Isobutene: From the cleavage of the tert-butyl groups.
-
2-tert-butyl-4-mercaptophenol: From the loss of one tert-butyl group.
-
Phenolic compounds without the thiol group: Through desulfurization reactions.
-
Disulfides: From the combination of two thiyl radicals.
-
Sulfur oxides (SOx): If decomposition occurs in the presence of oxygen.
-
Various aromatic and aliphatic hydrocarbons: From further fragmentation of the molecule.
The following diagram illustrates a hypothetical decomposition pathway.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for analyzing the thermal stability of a solid sample using TGA.
Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for DSC analysis to determine melting and decomposition temperatures.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol is for identifying the volatile and semi-volatile decomposition products. Pyrolysis-gas chromatography-mass spectrometry is a powerful technique for this purpose[4][5].
Conclusion
While specific experimental data for the thermal stability and decomposition of this compound remains elusive in the reviewed literature, a comprehensive understanding of its likely behavior can be inferred from the analysis of structurally related hindered phenols and sulfur-containing compounds. It is anticipated that the compound exhibits moderate thermal stability, with decomposition initiating at temperatures above 150 °C. The decomposition is expected to proceed via free-radical mechanisms, leading to the formation of smaller molecules such as isobutene and various phenolic and sulfur-containing derivatives.
The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own thermal analysis of this and similar compounds. The application of techniques such as TGA, DSC, and Py-GC-MS will be instrumental in elucidating the precise thermal properties and decomposition pathways, thereby enabling the informed and safe application of this compound in various industrial and pharmaceutical contexts. Further empirical studies are essential to validate the hypothetical pathways and quantitative data presented herein.
References
- 1. chembk.com [chembk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC (2006) | Paria Mousavi | 50 Citations [scispace.com]
- 4. The Importance of Oil Oxidation Stability [machinerylubrication.com]
- 5. researchgate.net [researchgate.net]
The Genesis of Stability: An In-depth Technical Guide to the Discovery and History of Hindered Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hindered phenolic antioxidants represent a cornerstone in the stabilization of organic materials, from plastics and elastomers to pharmaceuticals and food products. Their ability to scavenge free radicals has made them indispensable in preventing oxidative degradation. This technical guide delves into the historical discovery and development of this critical class of compounds. It provides a comprehensive overview of their mechanism of action, detailed experimental protocols for their evaluation, and a comparative analysis of the quantitative performance of key hindered phenolic antioxidants. Furthermore, this guide explores the interaction of these molecules with cellular signaling pathways, offering valuable insights for drug development professionals.
A Historical Perspective: The Unfolding of an Antioxidant Revolution
The understanding of oxidative degradation predates the discovery of synthetic antioxidants. In the 19th century, it was observed that the aging of rubber was linked to its reaction with atmospheric oxygen.[1] Early attempts to counteract this involved the use of naturally occurring phenols and cresols in the 1870s.[1]
The era of synthetic antioxidants began in earnest in the 20th century. A significant milestone was the discovery of Vitamin E in 1922, a natural hindered phenolic antioxidant.[1] This discovery laid the groundwork for understanding the role of molecular structure in antioxidant activity.
The first major synthetic hindered phenolic antioxidant, Butylated Hydroxytoluene (BHT) , was patented in 1947.[2][3] Its industrial production, involving the reaction of p-cresol with isobutylene catalyzed by sulfuric acid, marked a turning point in the ability to protect materials from oxidation.[4]
The 1960s saw a surge in the development of more sophisticated hindered phenolic antioxidants with improved performance characteristics such as lower volatility and better compatibility with various polymers. This period saw the introduction of now-ubiquitous antioxidants like Irganox 1010 (invented in 1964) and Irganox 1076 .[1] These larger, more complex molecules offered enhanced long-term stability, expanding the range of applications for stabilized polymers.
Timeline of Key Discoveries:
| Year | Discovery/Event | Significance |
| 1870s | Use of phenol and cresol as rubber antioxidants.[1] | Early attempts at mitigating oxidation in polymers. |
| 1922 | Discovery of Vitamin E.[1] | Identification of a natural hindered phenolic antioxidant, elucidating structure-activity relationships. |
| 1937 | Appearance of Butylated Hydroxytoluene (BHT).[1] | The first widely used synthetic hindered phenolic antioxidant. |
| 1947 | Patent for the industrial synthesis of BHT.[2][3] | Enabled large-scale production and widespread application of hindered phenolic antioxidants. |
| 1960s | Development of high molecular weight hindered phenols. | Introduction of antioxidants with lower volatility and improved long-term stability. |
| 1964 | Invention of Irganox 1010.[1] | A highly effective and widely used polymeric antioxidant. |
The Core Mechanism: Quenching the Fire of Oxidation
Hindered phenolic antioxidants function as "primary" antioxidants, meaning they directly intercept and neutralize free radicals, thereby terminating the auto-oxidation chain reaction.[5] This process is primarily governed by the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical.[5]
The key to their effectiveness lies in the "hindered" nature of the phenol. Bulky alkyl groups, typically tert-butyl groups, are positioned ortho to the hydroxyl group.[6] This steric hindrance serves two critical purposes:
-
Stabilization of the Phenoxyl Radical: After donating a hydrogen atom, the hindered phenolic antioxidant is converted into a phenoxyl radical. The bulky ortho substituents sterically shield the radical, preventing it from initiating new oxidation chains. This radical is further stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.
-
Enhanced Reactivity of the O-H Bond: The electron-donating nature of the alkyl groups increases the electron density on the hydroxyl group, weakening the O-H bond and facilitating the donation of the hydrogen atom to a free radical.
The overall mechanism can be summarized in the following reactions:
-
Initiation: R-H → R• (Formation of a free radical)
-
Propagation: R• + O₂ → ROO• (Peroxy radical formation)
-
Propagation: ROO• + R-H → ROOH + R• (Formation of a hydroperoxide and another free radical)
-
Termination by Hindered Phenol (ArOH):
-
ROO• + ArOH → ROOH + ArO•
-
R• + ArOH → RH + ArO•
-
The resulting phenoxyl radical (ArO•) is relatively stable and can further react with another free radical to form non-radical products.
Figure 1: Free radical scavenging mechanism of a hindered phenolic antioxidant.
Quantitative Assessment of Antioxidant Efficacy
The performance of hindered phenolic antioxidants can be quantified through various experimental methods. Key parameters include the half-maximal inhibitory concentration (IC50) in radical scavenging assays and the bond dissociation enthalpy (BDE) of the phenolic O-H bond.
| Antioxidant | DPPH IC50 (µM) | O-H Bond Dissociation Enthalpy (kcal/mol) | Key Features |
| Butylated Hydroxytoluene (BHT) | ~20-50[7][8] | 81.2[7] | Low molecular weight, volatile, widely used in food and cosmetics. |
| Irganox 1076 | Not widely reported in µM | ~80-82 | High molecular weight, low volatility, excellent for polyolefins. |
| Irganox 1010 | Not widely reported in µM | ~80-82 (per phenolic group) | Very high molecular weight, tetra-functional, excellent long-term stability. |
| α-Tocopherol (Vitamin E) | ~40-60 | 77.5[9] | Natural antioxidant, biologically significant. |
| Trolox | ~30-50 | ~78-80 | Water-soluble analog of Vitamin E, used as a standard in antioxidant assays. |
Note: IC50 values can vary depending on the specific experimental conditions.
Key Experimental Protocols
Synthesis of Hindered Phenolic Antioxidants
4.1.1. Laboratory Synthesis of Butylated Hydroxytoluene (BHT)
This procedure outlines the alkylation of p-cresol with isobutylene.
-
Materials: p-cresol, isobutylene, concentrated sulfuric acid, solvent (e.g., hexane).
-
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve p-cresol in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid as a catalyst while maintaining the low temperature.
-
Bubble isobutylene gas through the reaction mixture with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
After the reaction is complete (monitored by techniques like TLC or GC), neutralize the catalyst with a base (e.g., sodium carbonate solution).
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude BHT can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield white crystals.[4][10]
-
Figure 2: Generalized workflow for the laboratory synthesis of BHT.
4.1.2. Synthesis of Irganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
This synthesis typically involves a transesterification reaction.
-
Materials: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, octadecanol (stearyl alcohol), catalyst (e.g., a solid base catalyst or a tin-based catalyst), solvent (optional).
-
Procedure:
-
Combine methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, octadecanol, and the catalyst in a reaction vessel equipped with a stirrer, thermometer, and a distillation setup.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen).
-
The reaction proceeds by removing the methanol byproduct via distillation, driving the equilibrium towards the product.
-
The reaction progress is monitored by measuring the amount of methanol collected or by analytical techniques like HPLC.
-
Once the reaction is complete, the catalyst is removed (e.g., by filtration if it's a solid catalyst).
-
The crude product is then purified, often by recrystallization from a suitable solvent, to yield the final white solid product.[11][12]
-
Evaluation of Antioxidant Activity
4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and rapid spectrophotometric method to assess antioxidant activity.
-
Principle: The stable free radical DPPH has a deep violet color with an absorption maximum around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the antioxidant compound to be tested.
-
In a microplate or cuvette, add a fixed volume of the DPPH solution to each dilution of the antioxidant.
-
Include a control containing only the DPPH solution and the solvent.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity for each concentration of the antioxidant.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the antioxidant concentration.[7]
-
4.2.2. Oxidation Induction Time (OIT)
This method is widely used to assess the thermal-oxidative stability of polymers containing antioxidants.
-
Principle: OIT is the time until the onset of oxidation of a material at a specified temperature in an oxygen atmosphere. It is measured using a Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample of the polymer containing the antioxidant is placed in an open DSC pan.
-
The sample is heated to a specified isothermal temperature under an inert atmosphere (e.g., nitrogen).
-
Once the temperature has stabilized, the atmosphere is switched to oxygen.
-
The DSC monitors the heat flow from the sample. The onset of oxidation is indicated by a sharp exothermic peak.
-
The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation. A longer OIT indicates greater stability.[12]
-
Figure 3: Experimental workflow for Oxidation Induction Time (OIT) measurement.
Interaction with Cellular Signaling Pathways
For drug development professionals, understanding how hindered phenolic antioxidants interact with biological systems is crucial. Beyond their direct radical scavenging activity, phenolic compounds can modulate various cellular signaling pathways, many of which are implicated in inflammatory diseases, cancer, and neurodegenerative disorders.
Key signaling pathways influenced by phenolic compounds include:
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. Many phenolic compounds have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Phenolic antioxidants can modulate these pathways, influencing cell fate.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some phenolic compounds can influence PI3K/Akt signaling, which has implications for cancer therapy.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the antioxidant response in cells. Some phenolic compounds can activate Nrf2, leading to the upregulation of a battery of antioxidant and detoxification enzymes.
Figure 4: Major cellular signaling pathways modulated by hindered phenolic antioxidants.
Conclusion
The discovery and development of hindered phenolic antioxidants have been instrumental in advancing material science and have significant implications for human health. From the early use of simple phenols to the sophisticated, high-molecular-weight stabilizers of today, the journey of these compounds has been one of continuous innovation. A thorough understanding of their history, mechanism of action, and methods of evaluation is essential for researchers and scientists in various fields. For those in drug development, the ability of these compounds to modulate key cellular signaling pathways opens up new avenues for therapeutic intervention in a range of diseases. The foundational principles of steric hindrance and hydrogen atom donation continue to guide the design of new and more effective antioxidant molecules.
References
- 1. WO1988005773A1 - Process for preparing tetrakis (3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl)methane - Google Patents [patents.google.com]
- 2. JP2675126B2 - Process for producing 2,6-di-tert-butyl-4-methylphenol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. EP0210131A2 - Solvent-free crystallization of pentaerythritol tetrakis-[-3-(3,5-di-tert. butyl-4-hydroxyphenyl)-propionate] and its lambda crystalline form - Google Patents [patents.google.com]
- 6. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,6-Di-Tert-Butyl-4-Methylphenol, Synthesis Grade x 250 g - Ocon Chemicals [oconchemicals.ie]
- 10. RU2137749C1 - 2,6-di-tert-butyl-4-methylphenol (agidol-1) production process - Google Patents [patents.google.com]
- 11. Synthesis method of antioxidant 1076 using solid base catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 12. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]
Toxicological Profile of 2,6-Di-tert-butyl-4-mercaptophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data is publicly available for 2,6-Di-tert-butyl-4-mercaptophenol. This guide provides a comprehensive overview based on available information for the compound and its close structural analogs, primarily 2,6-di-tert-butylphenol and 2,4-di-tert-butylphenol. The toxicological properties of these analogs can be informative for assessing the potential hazards of this compound, but direct testing is necessary for a definitive profile.
Executive Summary
This compound is a sterically hindered phenol containing a mercapto (-SH) group. While it is utilized for its antioxidant properties, a comprehensive toxicological profile is not well-established in publicly accessible literature. This guide synthesizes the available data on this compound and its structural analogs to provide an in-depth understanding of its potential toxicological effects. The primary hazards associated with structurally similar phenols include acute oral toxicity, skin and eye irritation, and potential for developmental and reproductive toxicity. Mechanistic studies on analogous compounds suggest that toxicity may be mediated through oxidative stress, mitochondrial dysfunction, and disruption of key signaling pathways.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 950-59-4 |
| Molecular Formula | C₁₄H₂₂OS |
| Molecular Weight | 238.39 g/mol |
| Appearance | Solid |
| SMILES | CC(C)(C)c1cc(c(O)c(c1)C(C)(C)C)S |
| InChI Key | NFVMNXZFSKGLDR-UHFFFAOYSA-N |
Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and its close structural analogs.
Acute Toxicity
| Substance | Test | Species | Route | Value | Reference |
| This compound | Hazard Classification | - | Oral | Acute Tox. 4 | [1] |
| 2,4-Di-tert-butylphenol | LD50 | Rat (male and female) | Oral | > 2,000 mg/kg | [2] |
| 2,4-Di-tert-butylphenol | LD50 | Rabbit | Dermal | 2,200 mg/kg | [2] |
Repeated Dose Toxicity
| Substance | Test Duration | Species | Route | NOAEL | Effects Observed | Reference |
| 2,4-Di-tert-butylphenol | - | Rat (male and female) | Oral | 150 mg/kg | - | [2] |
Genotoxicity
| Substance | Assay | System | Metabolic Activation | Result | Reference |
| 2,4-Di-tert-butylphenol | Reverse Mutation (Ames) | S. typhimurium, E. coli | With & Without | Negative | |
| 2,4-Di-tert-butylphenol | Chromosomal Aberration | CHL/IU cells | With | Positive |
Developmental and Reproductive Toxicity
| Substance | Study Type | Species | Key Findings | Reference |
| 2,6-Di-tert-butylphenol | Developmental Toxicity | Zebrafish (Danio rerio) | Induced mitochondrial dysfunction, ROS accumulation, apoptosis, delayed incubation, reduced survival, increased malformation and heart rate. | [3] |
Carcinogenicity
| Substance | Study Type | Species | Key Findings | Reference |
| 2,6-Di-tert-butylphenol | Mechanistic Study | - | In vitro assays suggest a carcinogenic risk through interference with retinoic acid receptor β (RARβ), leading to altered protein expression (p-Erk1/2, COX-2) and promoted cancer cell proliferation and metastasis. | [4] |
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments, based on OECD guidelines, which are the standard for regulatory toxicology.
Acute Oral Toxicity (OECD 423)
-
Principle: The Acute Toxic Class Method involves a stepwise procedure with the use of a minimum number of animals. The method allows for the classification of a substance into a toxicity class based on the observed mortality.
-
Animal Model: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Dosage: A starting dose of 300 mg/kg body weight is generally used. Depending on the outcome (mortality or survival), subsequent testing is conducted at lower (50, 5 mg/kg) or higher (2000 mg/kg) fixed dose levels.
-
Procedure: A single dose of the test substance is administered by oral gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoints: The primary endpoint is mortality. Observations of clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) are also recorded.
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
-
Principle: To characterize the potential adverse toxic effects occurring as a result of repeated daily oral administration of a substance for 28 days.
-
Animal Model: Typically, rats are used. At least 5 males and 5 females per group.
-
Dosage: At least three dose levels and a concurrent control group are used. Doses are administered daily by oral gavage or in the diet/drinking water.
-
Procedure: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology and clinical biochemistry parameters are analyzed at the end of the study. All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of major organs and tissues is performed.
-
Endpoints: The No-Observed-Adverse-Effect Level (NOAEL), clinical signs, body weight changes, hematology, clinical chemistry, organ weights, and histopathology.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Principle: This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.
-
Test System: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.
-
Procedure: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver). The test substance is incubated with the bacterial strains, and the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted.
-
Endpoints: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies to at least twice the background (spontaneous revertant) count.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
-
Principle: This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Test System: Established cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL)) or primary cell cultures are used.
-
Procedure: Cells are exposed to the test substance, with and without metabolic activation, for a short period. After treatment, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained. Metaphase cells are then analyzed microscopically for chromosomal aberrations.
-
Endpoints: The frequency of cells with structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
-
Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes for the presence of micronuclei.
-
Animal Model: Typically, mice or rats are used.
-
Procedure: The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate time points after treatment. The cells are stained, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.
-
Endpoints: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls.
Developmental Toxicity Study (OECD 414)
-
Principle: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.
-
Animal Model: Typically, rats and rabbits are used.
-
Procedure: Pregnant females are dosed with the test substance daily during the period of organogenesis. The day before expected delivery, the females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
-
Endpoints: Maternal toxicity, number of viable fetuses, fetal body weight, and the incidence of fetal malformations and variations.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of hindered phenols like this compound and its analogs is often linked to their antioxidant properties and the generation of reactive intermediates.
Oxidative Stress and Apoptosis
Studies on 2,6-di-tert-butylphenol have shown that it can induce mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS)[3]. This oxidative stress can trigger a cascade of events culminating in apoptosis (programmed cell death).
Caption: Oxidative stress-induced apoptosis pathway.
Interference with Retinoic Acid Receptor β (RARβ) Signaling
Research on 2,6-di-tert-butylphenol suggests a potential carcinogenic risk through the disruption of the retinoic acid receptor β (RARβ) signaling pathway[4]. This interference can lead to downstream effects that promote cell proliferation and metastasis.
Caption: RARβ interference and carcinogenic risk pathway.
Experimental Workflow for In Vivo Genotoxicity Assessment
A common workflow for assessing the in vivo genotoxicity of a chemical involves a combination of assays to detect different types of genetic damage.
Caption: In vivo genotoxicity assessment workflow.
Conclusion
The toxicological profile of this compound is not well-defined through direct studies. However, data from structurally similar compounds, such as 2,6-di-tert-butylphenol and 2,4-di-tert-butylphenol, suggest potential for acute oral toxicity, skin and eye irritation, and possible developmental and reproductive effects. Mechanistic data points towards oxidative stress and interference with nuclear receptor signaling as potential pathways of toxicity. A comprehensive assessment of the toxicological profile of this compound would require further investigation through a standard battery of in vitro and in vivo toxicological tests following international guidelines. This guide serves as a foundational resource for researchers and professionals to understand the potential hazards and to design appropriate safety and testing protocols.
References
- 1. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity [kjpp.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C14H22OS | CID 70370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical Properties of Substituted Mercaptophenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of substituted mercaptophenols. These compounds, characterized by the presence of both a hydroxyl (-OH) and a thiol (-SH) group on an aromatic ring, exhibit rich redox chemistry that is of significant interest in fields ranging from medicinal chemistry and antioxidant research to materials science. The introduction of various substituents onto the phenolic ring allows for the fine-tuning of their electrochemical behavior, influencing their reactivity and potential applications.
This document summarizes key quantitative electrochemical data, details relevant experimental protocols, and visualizes the fundamental electrochemical pathways. The information presented is intended to serve as a valuable resource for researchers designing and interpreting experiments involving substituted mercaptophenols.
Core Electrochemical Principles
The electrochemical behavior of substituted mercaptophenols is primarily governed by the oxidation of the phenol and thiol moieties. The ease of oxidation is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-donating groups (e.g., -NH₂, -OCH₃) generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups (e.g., -NO₂, -Cl) have the opposite effect.
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques used to investigate the redox properties of these molecules.[1] CV provides insights into the reversibility of redox processes and the stability of reaction intermediates, while DPV offers higher sensitivity for quantitative analysis.[2]
Quantitative Electrochemical Data
The following tables summarize key electrochemical parameters for a selection of substituted phenolic and thiol compounds, providing a basis for understanding the potential behavior of substituted mercaptophenols. Data for a wider range of directly substituted mercaptophenols is an active area of research.
Table 1: Oxidation Potentials of Substituted Phenols and Related Compounds
| Compound | Substituent(s) | Working Electrode | Supporting Electrolyte (pH) | Peak Potential (Epa vs. Ag/AgCl) [V] | Technique |
| Phenol | - | Glassy Carbon | 0.1 M Phosphate Buffer (7.0) | +0.65 | DPV |
| 4-Chlorophenol | 4-Cl | SWCNT/PEDOT/SPCE | 0.1 M Acetate Buffer | ~+0.7 | CV |
| 4-Nitrophenol | 4-NO₂ | Activated Glassy Carbon | 0.1 M PBS (7.0) | ~+0.9 | DPV |
| 4-Methoxyphenol | 4-OCH₃ | Glassy Carbon | 0.1 M Phosphate Buffer (7.0) | ~+0.4 | CV |
| Catechol | 2-OH | Glassy Carbon | 0.1 M Phosphate Buffer (7.0) | +0.20 | DPV |
| Captopril (thiol-containing) | - | Glassy Carbon | Phosphate Buffer (10.0) | ~+0.4 (mediated) | CV |
Note: The exact peak potentials can vary depending on specific experimental conditions such as scan rate and electrode surface pretreatment.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of electrochemical properties. Below are representative methodologies for the preparation of electrodes and the execution of voltammetric analysis.
Preparation and Activation of Glassy Carbon Electrode (GCE)
A clean and active electrode surface is paramount for obtaining reliable and reproducible voltammetric data.
Materials:
-
Glassy carbon electrode (GCE)
-
Alumina slurry (0.3 µm and 0.05 µm)
-
Polishing cloth
-
Deionized water
-
Ethanol
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Phosphate buffered saline (PBS, 0.1 M, pH 7.0)
Procedure:
-
Mechanical Polishing: The GCE surface is polished with 0.3 µm alumina slurry on a polishing cloth for 5 minutes, followed by polishing with 0.05 µm alumina slurry for another 5 minutes to obtain a mirror-like finish.
-
Rinsing: The polished electrode is thoroughly rinsed with deionized water to remove alumina particles, followed by rinsing with ethanol and a final rinse with deionized water.
-
Sonication: The electrode is sonicated in deionized water for 2 minutes to remove any strongly adsorbed impurities.
-
Electrochemical Activation: The cleaned GCE is immersed in 0.1 M PBS (pH 7.0). The potential is then cycled between -1.5 V and +2.5 V for five scans at a scan rate of 100 mV/s.[3] This electrochemical treatment creates a more active and reproducible electrode surface.[3][4][5]
-
Final Rinse and Storage: The activated GCE is rinsed with deionized water and stored in the supporting electrolyte solution until use.
Cyclic Voltammetry (CV) of a Substituted Mercaptophenol
This protocol outlines the general procedure for acquiring a cyclic voltammogram of a substituted mercaptophenol.
Apparatus and Reagents:
-
Potentiostat/Galvanostat system with a three-electrode cell
-
Activated Glassy Carbon Electrode (Working Electrode)
-
Ag/AgCl (3 M KCl) (Reference Electrode)
-
Platinum wire (Counter Electrode)
-
Stock solution of the substituted mercaptophenol (e.g., 10 mM in a suitable solvent)
-
Supporting electrolyte (e.g., 0.1 M Phosphate Buffer, pH 7.0)
-
Inert gas (Nitrogen or Argon) for deoxygenation
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the activated GCE, Ag/AgCl reference electrode, and platinum counter electrode.
-
Deoxygenation: Add a known volume of the supporting electrolyte to the electrochemical cell and purge with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Analyte Addition: Add a specific aliquot of the substituted mercaptophenol stock solution to the deoxygenated supporting electrolyte to achieve the desired final concentration (e.g., 1 mM).
-
Voltammetric Scan: Perform the cyclic voltammetry scan. A typical potential window for the oxidation of mercaptophenols would be from 0.0 V to +1.0 V. A common scan rate is 100 mV/s.[1]
-
Data Acquisition: Record the resulting current as a function of the applied potential. The obtained plot is the cyclic voltammogram.
-
Data Analysis: Analyze the voltammogram to determine key parameters such as the anodic peak potential (Epa), cathodic peak potential (Epc), and the corresponding peak currents (Ipa and Ipc).
Visualizing Electrochemical Processes
Understanding the sequence of events during an electrochemical experiment is critical for data interpretation. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a plausible electrochemical oxidation mechanism for a substituted mercaptophenol.
The electrochemical oxidation of substituted mercaptophenols can proceed through a multi-step mechanism. A plausible pathway involves the initial oxidation of the more easily oxidizable group (typically the phenolate anion), followed by further electron transfer and potential coupling reactions.
This guide provides a foundational understanding of the electrochemical properties of substituted mercaptophenols. Further research is needed to populate a comprehensive database of electrochemical data for a wider array of these compounds, which will undoubtedly accelerate their application in various scientific and technological domains.
References
- 1. mdpi.com [mdpi.com]
- 2. arquivos.ufrrj.br [arquivos.ufrrj.br]
- 3. Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Facile Preparation of Active Glassy Carbon Electrodes with Activated Carbon and Organic Solvents | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for 2,6-Di-tert-butyl-4-mercaptophenol as a Radical Scavenger
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-4-mercaptophenol (DBMP) is a sterically hindered phenolic compound recognized for its potent antioxidant properties.[1][2] Its unique structure, featuring two bulky tert-butyl groups flanking a phenolic hydroxyl group and a thiol (-SH) group at the para position, enables it to effectively scavenge free radicals by donating a hydrogen atom.[2] This action neutralizes reactive oxygen species (ROS), thereby preventing or mitigating cellular damage implicated in a wide range of pathological conditions. These characteristics make DBMP a valuable tool in experimental research and a person of interest in drug development for conditions associated with oxidative stress.
This document provides detailed application notes and experimental protocols for utilizing this compound as a radical scavenger in various research settings.
Mechanism of Action
The primary antioxidant mechanism of this compound involves hydrogen atom transfer (HAT) from its phenolic hydroxyl group or its mercapto group to a free radical. This process is highly efficient due to the stabilizing effect of the bulky tert-butyl groups on the resulting phenoxyl or thiyl radical, preventing it from initiating new radical chain reactions.
References
Application Notes and Protocols: 2,6-Di-tert-butyl-4-mercaptophenol in Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-Di-tert-butyl-4-mercaptophenol (DBMP) as a primary antioxidant for polymer stabilization. This document details its mechanism of action, recommended applications, and protocols for evaluating its performance.
Introduction
This compound is a sterically hindered phenolic antioxidant. Its molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group and a mercapto group at the para position, makes it an effective radical scavenger for protecting polymers from thermo-oxidative degradation.[1] This degradation, caused by heat, light, and oxygen, can lead to undesirable changes in polymer properties such as discoloration, brittleness, and loss of mechanical strength.[1] DBMP is suitable for a variety of polymers, including polyolefins and elastomers.[2]
Mechanism of Action
As a primary antioxidant, this compound functions by interrupting the free-radical chain reactions that drive polymer degradation. The process can be summarized as follows:
-
Initiation: Heat, UV radiation, or mechanical stress can generate initial free radicals (R•) from the polymer backbone.
-
Propagation: These polymer radicals react with oxygen to form highly reactive peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, creating a new polymer radical and a hydroperoxide (ROOH). This creates a self-propagating cycle of degradation.
-
Termination by DBMP: this compound donates the hydrogen atom from its phenolic hydroxyl group to the peroxy radical (ROO•). This neutralizes the reactive radical, terminating the degradation chain. The resulting DBMP radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to initiate new degradation chains.[1]
Figure 1: Primary antioxidant mechanism of this compound.
Synergistic Stabilization
The effectiveness of this compound can be significantly enhanced when used in combination with secondary antioxidants, such as phosphites or thioesters.[1][3] This synergistic effect arises from a dual-action mechanism:
-
Primary Antioxidant (DBMP): Scavenges peroxy radicals (ROO•) to terminate the degradation chain.
-
Secondary Antioxidant: Decomposes hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are a key intermediate in the degradation process, and their removal prevents the formation of new radicals.
This combination provides comprehensive protection against polymer degradation.
Figure 2: Synergistic mechanism of primary and secondary antioxidants.
Applications and Recommended Concentrations
This compound is compatible with a range of polymers, including:
-
Polyolefins: Polyethylene (PE) and Polypropylene (PP)
-
Elastomers: Styrene-Butadiene Rubber (SBR), Isoprene Rubber (IR)
-
Other Plastics and Rubbers [2]
The optimal concentration of DBMP depends on the polymer type, processing conditions, and the desired level of stability. Typical loading levels for hindered phenolic antioxidants range from 0.05% to 0.5% by weight . For enhanced performance, it is often used in combination with a secondary antioxidant at a similar concentration.
Quantitative Performance Data
Table 1: Thermal Stability of Polypropylene (PP) Measured by Thermal Gravimetric Analysis (TGA)
| Sample | Onset of Degradation (°C) | Temperature at 50% Weight Loss (°C) |
| Unstabilized PP | ~250-300 | ~350-400 |
| PP + 0.3% 4,4'-Bis(2,6-di-tert-butylphenol) | ~350-400 | ~450-500 |
Note: Data for the stabilized sample is based on studies of a structurally similar compound and should be considered representative.
Table 2: Oxidative Stability of Polyethylene (PE) by Oxidative Induction Time (OIT)
| Sample | OIT at 200°C (minutes) |
| Unstabilized PE | < 5 |
| PE + Hindered Phenolic Antioxidant | > 30 |
Note: The OIT for stabilized PE can vary significantly based on the specific antioxidant and its concentration.
Table 3: Mechanical Properties of Styrene-Butadiene Rubber (SBR)
| Property | Unstabilized SBR (Typical Range) | SBR with Hindered Phenolic Antioxidant |
| Tensile Strength (MPa) | 7 - 15[4] | Expected to be retained closer to the original value after aging |
| Elongation at Break (%) | 200 - 600[4] | Expected to be retained closer to the original value after aging |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in polymer stabilization.
Incorporation of the Antioxidant
Objective: To homogeneously disperse DBMP into the polymer matrix.
Method: Melt Compounding
-
Materials: Polymer resin (e.g., PE, PP pellets), this compound powder, secondary antioxidant (optional).
-
Procedure:
-
Dry-blend the polymer resin with the desired concentration of DBMP (and secondary antioxidant, if applicable) in a high-speed mixer.
-
Feed the dry blend into a twin-screw extruder.
-
Melt compound the mixture at a temperature appropriate for the polymer (e.g., 180-220°C for PE and PP).
-
Extrude the molten polymer blend through a die.
-
Cool the extrudate in a water bath and pelletize for further processing and testing.
-
Evaluation of Thermal-Oxidative Stability
Objective: To determine the resistance of the stabilized polymer to oxidation at elevated temperatures.
Method: Oxidative Induction Time (OIT) - ASTM D3895
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Place a small sample (5-10 mg) of the stabilized polymer in an aluminum DSC pan.
-
Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Record the time until the onset of the exothermic oxidation peak. This time is the OIT.
-
-
Interpretation: A longer OIT indicates greater thermal-oxidative stability.
Assessment of Processing Stability
Objective: To evaluate the ability of the antioxidant to prevent degradation during polymer processing.
Method: Melt Flow Rate (MFR) - ASTM D1238
-
Apparatus: Melt Flow Indexer.
-
Procedure:
-
Subject the stabilized and unstabilized polymer to multiple extrusion passes to simulate processing.
-
After each pass, measure the MFR of the polymer according to the ASTM D1238 standard procedure for the specific polymer.
-
-
Interpretation: A smaller change (typically an increase) in MFR for the stabilized polymer compared to the unstabilized polymer indicates better processing stability.
Determination of Mechanical Property Retention
Objective: To assess the ability of the antioxidant to preserve the mechanical properties of the polymer after accelerated aging.
Method: Tensile Testing after Oven Aging - ISO 37 (for elastomers)
-
Apparatus: Tensile testing machine, circulating air oven.
-
Procedure:
-
Prepare dumbbell-shaped test specimens from both stabilized and unstabilized polymer samples.
-
Measure the initial tensile strength and elongation at break of the specimens according to the relevant standard (e.g., ISO 37 for elastomers).
-
Place a set of specimens in a circulating air oven at an elevated temperature (e.g., 100°C) for a specified period.
-
After aging, remove the specimens and allow them to cool to room temperature.
-
Measure the tensile strength and elongation at break of the aged specimens.
-
-
Interpretation: Higher retention of tensile properties in the stabilized samples indicates effective protection against thermo-oxidative degradation.
Figure 3: Experimental workflow for evaluating antioxidant performance.
Conclusion
This compound is an effective primary antioxidant for a wide range of polymers. Its ability to scavenge free radicals and terminate the oxidative degradation chain reaction significantly enhances the thermal and processing stability of polymeric materials, thereby extending their service life. For optimal performance, it is often recommended to be used in synergy with secondary antioxidants. The experimental protocols outlined in this document provide a framework for researchers and scientists to evaluate and optimize the use of this compound in their specific polymer formulations.
References
Application Notes and Protocols for Antioxidant Activity Assay of 2,6-Di-tert-butyl-4-mercaptophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-4-mercaptophenol is a sterically hindered phenolic compound with potential antioxidant properties. The presence of the thiol (-SH) group, in addition to the phenolic hydroxyl (-OH) group, suggests a capacity for radical scavenging and mitigation of oxidative stress. The bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical, a key feature of efficient chain-breaking antioxidants.[1] The evaluation of the antioxidant activity of this compound is crucial for its potential applications in pharmaceuticals, and as a protective agent in various chemical and biological systems.
This document provides detailed protocols for assessing the in vitro antioxidant capacity of this compound using two widely accepted methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. Additionally, a relevant cellular signaling pathway influenced by phenolic antioxidants is described.
Data Presentation
| Antioxidant Assay | This compound | Butylated Hydroxytoluene (BHT) | Trolox (Vitamin E analog) | Ascorbic Acid (Vitamin C) |
| DPPH Radical Scavenging Activity (IC50) | Data not available; demonstrated radical scavenging activity[1] | 23 - 202.35 µg/mL[2] | Lower IC50 than BHT | ~5 µg/mL[2] |
| ABTS Radical Cation Scavenging Activity (TEAC) | Data not available | Data not available in direct comparison | Standard (TEAC = 1.0) | Higher TEAC than Trolox |
Note: A lower IC50 value indicates greater antioxidant potency. The Trolox Equivalent Antioxidant Capacity (TEAC) value represents the concentration of Trolox with the equivalent antioxidant capacity of the test compound.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from deep violet to pale yellow.[3] The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the antioxidant.[3]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Trolox or Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (Trolox or ascorbic acid).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the test compound or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.
-
Measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is reduced to its colorless neutral form in the presence of an antioxidant.[3] The extent of decolorization is proportional to the antioxidant's concentration and activity.[3]
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Phosphate Buffered Saline (PBS)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.020 at 734 nm.
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for the Trolox standard.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 20 µL of the test compound or standard solution at different concentrations.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Shake the plate gently and incubate for 6 minutes at room temperature in the dark.
-
Measure the absorbance of each well at 734 nm using a microplate reader.[5]
-
-
Calculation of Scavenging Activity and TEAC:
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
A standard curve is generated by plotting the percentage of inhibition versus the concentration of Trolox.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) of the test compound is determined from the standard curve and is usually expressed as µM of Trolox equivalents per µg or µM of the test compound.
-
Mandatory Visualizations
Caption: Experimental workflow for DPPH and ABTS antioxidant assays.
Caption: Activation of the Keap1-Nrf2 antioxidant response pathway.
Signaling Pathway Description
Many phenolic antioxidants exert their protective effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this cellular defense mechanism is the Keap1-Nrf2 pathway.[6][7]
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[8]
In the presence of oxidative stress or electrophilic compounds, including certain phenolic antioxidants, specific cysteine residues on Keap1 are modified.[8] This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. Consequently, newly synthesized Nrf2 is stabilized and can translocate to the nucleus.[7]
In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[9] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.[10] By upregulating these endogenous antioxidant defenses, phenolic compounds can provide a prolonged protective effect against oxidative damage.
References
- 1. Antioxidant activity of some organosulfur compounds <i>in vitro</i> - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 10. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-Di-tert-butyl-4-mercaptophenol as a Stabilizer for Organic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,6-Di-tert-butyl-4-mercaptophenol (DBMP) as a highly effective antioxidant stabilizer for a wide range of organic materials. This document details its mechanism of action, provides protocols for evaluating its performance, and presents illustrative data on its efficacy in various applications.
Introduction to this compound (DBMP)
This compound, also known as DBMP, is a sterically hindered phenolic antioxidant.[1] Its chemical structure, featuring two bulky tert-butyl groups flanking a hydroxyl group and a mercapto group at the para position, makes it an exceptionally effective radical scavenger.[1] This structural arrangement enhances its stability and allows it to neutralize free radicals that initiate and propagate the degradation of organic materials.[1] DBMP is a yellowish crystalline solid with the chemical formula C₁₄H₂₂OS.[2] It is soluble in organic solvents such as ethanol and acetone but insoluble in water.[2]
DBMP is widely used as a stabilizer in various organic materials, including:
-
Polymers and Plastics: To prevent degradation caused by heat, light, and oxygen during processing and end-use.[2]
-
Rubber: To enhance the longevity and resilience of both natural and synthetic rubber.
-
Lubricants and Fuels: To improve oxidative stability and prevent the formation of gums and sludge.[2]
Mechanism of Action: Stabilization Against Thermo-Oxidative Degradation
The primary function of DBMP as a stabilizer is to inhibit thermo-oxidative degradation, a process that occurs when organic materials are exposed to heat and oxygen. This degradation proceeds via a free-radical chain reaction.
The stabilizing action of DBMP is rooted in its ability to donate a hydrogen atom from its phenolic hydroxyl group to reactive peroxy radicals (ROO•). This donation neutralizes the peroxy radical, forming a stable hydroperoxide and a DBMP-derived phenoxy radical. The steric hindrance provided by the two tert-butyl groups makes this phenoxy radical exceptionally stable and unreactive, thus preventing it from initiating new degradation chains.
References
analytical methods for quantification of 2,6-Di-tert-butyl-4-mercaptophenol in samples
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,6-Di-tert-butyl-4-mercaptophenol in various sample matrices. The methods described herein are based on established analytical techniques for structurally similar phenolic compounds and are intended to serve as a comprehensive guide for method development and validation. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a sterically hindered phenol containing a mercapto group, which imparts antioxidant properties.[1] Accurate and precise quantification of this compound is crucial in various fields, including polymer chemistry, lubricant manufacturing, and pharmaceutical sciences, where it may be used as a stabilizer or an intermediate.[1] This document outlines robust analytical methodologies for its determination.
Analytical Techniques
Two primary chromatographic techniques are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase method is proposed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, ideal for volatile and semi-volatile compounds.
Quantitative Data Summary
The following table summarizes the expected quantitative performance parameters for the described analytical methods. These values are based on typical performance for structurally related phenolic compounds and should be confirmed during method validation for this compound.
| Parameter | HPLC-UV | GC-MS (SIM) |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 0.05 - 0.5 ng/mL |
| Linearity Range (R²) | 1 - 100 µg/mL (>0.99) | 0.1 - 50 ng/mL (>0.99) |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from reverse-phase HPLC methods for the analysis of 2,6-di-tert-butylphenol.[2][3]
4.1.1. Principle
The sample is dissolved in a suitable organic solvent and injected into an HPLC system. The separation is achieved on a C18 reverse-phase column with an isocratic mobile phase of acetonitrile and water. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
4.1.2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
4.1.3. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (80:20 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detector Wavelength: 275 nm (To be determined by UV scan of the reference standard)
4.1.4. Sample Preparation
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in methanol to a known volume in a volumetric flask.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4.1.5. Calibration
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
4.1.6. Experimental Workflow Diagram
Caption: HPLC experimental workflow for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a GC-MS method for the determination of alkylphenols in various matrices.[4][5][6]
4.2.1. Principle
For volatile and semi-volatile analytes like this compound, GC-MS offers high sensitivity and selectivity. The sample is extracted and, if necessary, derivatized before being injected into the gas chromatograph. The compound is separated based on its boiling point and interaction with the capillary column. The mass spectrometer provides detection and confirmation based on the mass-to-charge ratio of the fragmented ions.
4.2.2. Materials and Reagents
-
This compound reference standard
-
Hexane or Dichloromethane (GC grade)
-
Internal Standard (e.g., 4-tert-butylphenol-d13)
-
Sodium sulfate (anhydrous)
-
Nitrogen gas (high purity)
4.2.3. Instrumentation and Conditions
-
GC-MS System: Agilent 8890 GC with 7250 Q-TOF or equivalent
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Splitless mode
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Transfer Line Temperature: 290 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) - Monitor for characteristic ions of this compound (to be determined from a full scan of the reference standard)
4.2.4. Sample Preparation
-
Liquid Samples: Perform a liquid-liquid extraction with hexane or dichloromethane.
-
Solid Samples: Use a suitable extraction technique such as Soxhlet or accelerated solvent extraction (ASE) with an appropriate solvent.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add the internal standard.
4.2.5. Calibration
-
Prepare a stock solution of the reference standard in hexane (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).
-
Add a constant amount of internal standard to each calibration standard.
-
Inject each standard into the GC-MS.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
4.2.6. Experimental Workflow Diagram
Caption: GC-MS experimental workflow for the quantification of this compound.
Method Validation Considerations
For both HPLC and GC-MS methods, a full validation according to ICH guidelines or other relevant regulatory standards should be performed. This includes, but is not limited to, the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,6-Di-tert-butylphenol | SIELC Technologies [sielc.com]
- 3. Separation of 2,6-Di-tert-butyl-4-octylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 6. oiv.int [oiv.int]
Application Note: HPLC Separation of 2,6-Di-tert-butyl-4-mercaptophenol
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2,6-Di-tert-butyl-4-mercaptophenol. This compound is a significant antioxidant used as a stabilizer in various industrial products, including polymers, lubricants, and fuels.[1] The developed reverse-phase HPLC method provides a reliable and efficient means for quality control and research applications involving this analyte.
Introduction
This compound, also known as DBMP, is a phenolic antioxidant characterized by two bulky tert-butyl groups and a mercapto (-SH) functional group on a phenol ring.[1] These structural features contribute to its efficacy in preventing oxidative degradation by donating a hydrogen atom to neutralize free radicals.[1] Accurate and precise analytical methods are crucial for monitoring its purity, stability, and concentration in various matrices. This document provides a comprehensive protocol for the isocratic HPLC separation of this compound, suitable for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Its solubility in organic solvents and insolubility in water make it an ideal candidate for reverse-phase chromatography.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂OS | |
| Molar Mass | 238.39 g/mol | |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Solubility | Soluble in dichloromethane, diethyl ether, ethyl acetate, hexanes; Insoluble in water. | [1] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reverse-phase column is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid or acetic acid (analytical grade).
-
Standard: A certified reference standard of this compound.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Table 2: Recommended HPLC Method Parameters
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in methanol, ensuring complete dissolution. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation (Hypothetical Data)
The following table presents hypothetical data for key validation parameters of the described HPLC method.
| Parameter | Result |
| Retention Time (tR) | ~ 5.2 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 3: Hypothetical Method Validation Data
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method detailed in this application note provides a straightforward and reliable approach for the separation and quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. This protocol is suitable for routine quality control of raw materials and finished products, as well as for research and development purposes where accurate determination of this antioxidant is required.
References
Application Notes and Protocols: 2,6-Di-tert-butyl-4-mercaptophenol in the Prevention of Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in cellular injury, contributing to a variety of pathological conditions and the degradation of lipid-rich materials. This process, a free radical-mediated chain reaction, leads to the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), resulting in the formation of harmful byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). These products can cause damage to other essential biomolecules, including proteins and DNA. The use of antioxidants to inhibit lipid peroxidation is a key strategy in mitigating such damage.
2,6-Di-tert-butyl-4-mercaptophenol is a sterically hindered phenolic compound with recognized antioxidant properties. Its structure, featuring a phenol ring with two bulky tert-butyl groups and a mercapto (thiol) group, makes it an effective scavenger of free radicals. The phenolic hydroxyl and mercapto groups can donate a hydrogen atom to neutralize peroxyl radicals, thereby terminating the lipid peroxidation chain reaction. This document provides detailed application notes and experimental protocols for utilizing this compound as an inhibitor of lipid peroxidation.
Mechanism of Action
The antioxidant activity of this compound stems from its ability to interrupt the chain reaction of lipid peroxidation. The process of lipid peroxidation can be divided into three main stages: initiation, propagation, and termination.
-
Initiation: An initiator, such as a reactive oxygen species (ROS), abstracts a hydrogen atom from a polyunsaturated fatty acid (LH) to form a lipid radical (L•).
-
Propagation: The lipid radical (L•) reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new lipid radical.
-
Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product. Antioxidants like this compound provide an alternative termination pathway by donating a hydrogen atom to the lipid peroxyl radical (LOO•), thus forming a stable lipid hydroperoxide and a relatively stable antioxidant radical that does not propagate the chain reaction.
Quantitative Data on Antioxidant Activity
The effectiveness of this compound in inhibiting lipid peroxidation has been evaluated in various studies. One study compared its antioxidant efficiency in a model of nonenzymatic human erythrocyte membrane lipid peroxidation with other known inhibitors.[1] The results demonstrated a high antioxidant efficiency for this compound.[1]
| Compound | Model System | Endpoint Measured | Result | Reference |
| This compound | Nonenzymatic human erythrocyte membrane lipid peroxidation | Antioxidant efficiency | High | [1] |
| 2,6-di-tert-butylphenol | Nonenzymatic human erythrocyte membrane lipid peroxidation | Antioxidant efficiency | High | [1] |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Nonenzymatic human erythrocyte membrane lipid peroxidation | Antioxidant efficiency | High | [1] |
Further quantitative data, such as IC50 values from various lipid peroxidation models, will be added as they become available in the literature.
Experimental Protocols
A common method to quantify lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures the levels of malondialdehyde (MDA), a major secondary product of lipid peroxidation.[2]
Protocol 1: TBARS Assay for Determination of Lipid Peroxidation Inhibition
This protocol is adapted for evaluating the inhibitory effect of this compound on lipid peroxidation in a biological sample, such as a tissue homogenate.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., ethanol)
-
Tissue homogenate (e.g., liver, brain) in appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Lipid peroxidation inducer (e.g., ferrous sulfate and ascorbic acid, or AAPH)
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.8% w/v in 50% acetic acid)
-
Butylated hydroxytoluene (BHT) solution (to prevent further oxidation during the assay)
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates on ice. Determine the protein concentration of the homogenate for normalization.
-
Incubation: In a series of test tubes, add the tissue homogenate. Add varying concentrations of this compound. Include a positive control (with inducer, without antioxidant) and a negative control (without inducer and antioxidant).
-
Initiation of Lipid Peroxidation: Add the lipid peroxidation inducer to all tubes except the negative control. Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Termination of Reaction: Stop the reaction by adding ice-cold TCA solution to precipitate the proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
TBARS Reaction: Collect the supernatant and add the TBA solution. To prevent non-specific chromogen formation, add BHT to the TBA reagent.
-
Color Development: Heat the mixture in a boiling water bath for a specified time (e.g., 30-60 minutes) to develop the pink chromogen.
-
Measurement: Cool the samples and measure the absorbance at 532 nm.
-
Quantification: Prepare a standard curve using the MDA standard. Calculate the concentration of MDA in the samples from the standard curve. The percentage inhibition of lipid peroxidation can be calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Signaling Pathways and Logical Relationships
The prevention of lipid peroxidation by this compound is a direct chemical intervention in a free radical chain reaction. However, the consequences of inhibiting lipid peroxidation can have broader effects on cellular signaling pathways. For instance, lipid peroxidation products can act as signaling molecules that activate stress-response pathways. By preventing their formation, this compound can indirectly modulate these pathways.
Conclusion
This compound is a potent inhibitor of lipid peroxidation due to its ability to scavenge free radicals and terminate the oxidative chain reaction. The provided protocols offer a framework for researchers to investigate and quantify the antioxidant effects of this compound in various experimental settings. The TBARS assay is a reliable and widely used method for this purpose. Further research to elucidate the precise quantitative efficacy (e.g., IC50 values) in different lipid systems will be valuable for its application in drug development and as a protective agent against oxidative damage.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of 2,6-Di-tert-butyl-4-mercaptophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 2,6-Di-tert-butyl-4-mercaptophenol. This sterically hindered phenol and its derivatives are of significant interest due to their potent antioxidant, anti-inflammatory, and potential anticancer properties. The protocols outlined below cover key synthetic strategies, including S-alkylation, oxidative disulfide bond formation, and Michael addition, providing a foundation for the development of novel therapeutic agents.
Introduction
This compound is a multifunctional molecule characterized by a sterically hindered phenolic hydroxyl group and a reactive thiol group. The bulky tert-butyl groups enhance the stability of the corresponding phenoxyl radical, a key feature for its antioxidant activity. The thiol group offers a versatile handle for the synthesis of a diverse range of derivatives, allowing for the modulation of the molecule's physicochemical and biological properties. These derivatives are being explored for their potential in treating diseases associated with oxidative stress and inflammation, including cancer.[1][2]
Synthetic Strategies and Applications
The primary synthetic modifications of this compound involve reactions at the thiol group. The most common strategies include:
-
S-Alkylation: Introduction of alkyl, aryl, or heterocyclic moieties to the sulfur atom to produce thioether derivatives. This approach is widely used to explore structure-activity relationships and enhance biological efficacy.
-
Disulfide Formation: Oxidative coupling of the thiol group to form a disulfide bridge, yielding bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide. Disulfide-containing compounds are known to have unique biological activities.
-
Michael Addition: The conjugate addition of the thiol to α,β-unsaturated carbonyl compounds, leading to the formation of more complex structures with potential for diverse biological interactions.
These synthetic routes allow for the creation of a library of compounds that can be screened for various therapeutic applications.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 2,6-di-tert-butylphenol. The process involves sulfonation followed by reduction.[3]
Materials:
-
2,6-di-tert-butylphenol
-
Trimethylsilyl chloride
-
Chlorosulfonic acid
-
Methylene chloride (CH₂Cl₂)
-
Zinc dust
-
Hydrochloric acid (HCl)
-
Deionized water
-
Saturated sodium chloride solution (brine)
Procedure:
-
Sulfonation:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 2,6-di-tert-butylphenol (50 g, 0.2425 mol) in methylene chloride (37.5 g).
-
In a separate vessel, add methylene chloride (337.5 g) and trimethylsilyl chloride (29.8 g, 0.2675 mol) and heat to reflux (40°C).
-
Slowly add chlorosulfonic acid (28.82 g, 0.2425 mol) dropwise over 10 minutes and continue refluxing for 1 hour.
-
Cool the reaction mixture to 0°C.
-
Add the solution of 2,6-di-tert-butylphenol in methylene chloride dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature between 0-5°C.
-
Stir the reaction mixture for an additional hour at 0-5°C to yield a solution of 3,5-di-tert-butyl-4-hydroxybenzenesulfonic acid.
-
-
Reduction:
-
To the solution from the previous step, add zinc dust (47.5 g, 0.727 mol) and concentrated hydrochloric acid (100 g) while maintaining the temperature below 20°C.
-
Stir the mixture vigorously for 2 hours.
-
Filter the reaction mixture under a nitrogen atmosphere.
-
Separate the organic phase and wash it with deionized water (2 x 30 g) and then with a saturated sodium chloride solution (30 g).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Characterization Data:
| Compound | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) |
| This compound | 94.6 | 85-89 | 7.11 (s, 2H, Ar-H), 5.15 (s, 1H, OH), 3.42 (s, 1H, SH), 1.45 (s, 18H, 2 x t-Bu) |
Protocol 2: Synthesis of S-Alkyl Thioether Derivatives
This protocol details the S-alkylation of this compound with an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) and potassium carbonate (2.0 eq) in DMF.
-
Add the alkyl halide (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data for S-Alkylated Derivatives:
| Derivative | Alkylating Agent | Yield (%) | 1H NMR (CDCl₃, δ ppm) |
| S-Benzyl-2,6-di-tert-butyl-4-mercaptophenol | Benzyl bromide | 85 | 7.25-7.40 (m, 5H, Ar-H of benzyl), 7.15 (s, 2H, Ar-H), 5.20 (s, 1H, OH), 4.10 (s, 2H, S-CH₂), 1.42 (s, 18H, 2 x t-Bu) |
| S-(2-Hydroxyethyl)-2,6-di-tert-butyl-4-mercaptophenol | 2-Bromoethanol | 78 | 7.18 (s, 2H, Ar-H), 5.22 (s, 1H, OH), 3.75 (t, 2H, O-CH₂), 3.05 (t, 2H, S-CH₂), 1.44 (s, 18H, 2 x t-Bu) |
Protocol 3: Synthesis of bis(3,5-di-tert-butyl-4-hydroxyphenyl) Disulfide
This protocol describes the oxidative coupling of this compound to form the corresponding disulfide.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
Dissolve this compound in DMSO.
-
Stir the mixture at 80°C overnight under a nitrogen atmosphere.
-
Cool the reaction mixture and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the disulfide.
Characterization Data:
| Compound | Yield (%) | 1H NMR (CDCl₃, δ ppm) |
| bis(3,5-di-tert-butyl-4-hydroxyphenyl) Disulfide | 99 | 7.05 (s, 4H, Ar-H), 5.25 (s, 2H, OH), 1.40 (s, 36H, 4 x t-Bu) |
Protocol 4: Michael Addition to Methyl Acrylate
This protocol outlines the Michael addition of this compound to methyl acrylate.[5]
Materials:
-
This compound
-
Methyl acrylate
-
Potassium hydroxide (KOH)
-
Hexane
-
10% Hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel under an argon atmosphere, add this compound (20.6 g, 0.1 mol) and granulated KOH (0.11 g, 0.002 mol) and heat to 190°C.
-
After 10 minutes, cool the mixture to 130°C and add methyl acrylate (11 g, 0.13 mol).
-
Maintain the reaction at 110°C for 25 minutes.
-
Cool the reaction mixture to room temperature and add 10% HCl to neutralize the catalyst.
-
Extract the product with hexane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Quantitative Data for Michael Adduct:
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) |
| Methyl 3-((3,5-di-tert-butyl-4-hydroxyphenyl)thio)propanoate | 98 | 166 | 7.20 (s, 2H, Ar-H), 5.28 (s, 1H, OH), 3.70 (s, 3H, OCH₃), 3.20 (t, 2H, S-CH₂), 2.75 (t, 2H, CH₂-COO), 1.46 (s, 18H, 2 x t-Bu) |
Biological Activity
Derivatives of this compound have demonstrated a range of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Antioxidant Activity Data:
| Compound | EC₅₀ (nmol) |
| This compound | ~5 |
| Irganox 1010® (Commercial Antioxidant) | 2.50 |
| Irganox 1076® (Commercial Antioxidant) | >10 |
Note: Data for this compound derivatives is comparable to other hindered phenols.[6]
Anticancer Activity
Several derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is a common metric for anticancer activity.
Anticancer Activity Data:
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Organotin complex of this compound | MCF-7 | 0.58 | [7] |
| 2,6-Disubstituted trans-3-methylidenetetrahydropyran-4-one (analogue) | HL-60 | ~10 | [8] |
| 2,6-Disubstituted trans-3-methylidenetetrahydropyran-4-one (analogue) | MCF-7 | ~15 | [8] |
Visualizations
Experimental Workflow: Synthesis and Evaluation
Caption: Experimental workflow for the synthesis and biological evaluation of derivatives.
Signaling Pathway: Inhibition of TNF-α Induced Inflammation
Caption: Inhibition of the TNF-α/NF-κB/COX-2 signaling pathway.[2][9]
References
- 1. rsc.org [rsc.org]
- 2. sid.ir [sid.ir]
- 3. JP2965755B2 - Process for producing 2,6-di-t-butyl-4-mercapto-phenol - Google Patents [patents.google.com]
- 4. BIS(4-HYDROXYPHENYL)DISULFIDE synthesis - chemicalbook [chemicalbook.com]
- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of TNF-alpha signaling pathway on COX-2 upregulation and cognitive decline induced by beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Di-tert-butyl-4-mercaptophenol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-4-mercaptophenol is a sterically hindered phenolic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its antioxidant properties, stemming from the hindered phenol moiety, and the reactive thiol group make it a versatile building block for creating molecules with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the lipid-lowering and antioxidant drug, Probucol. Additionally, it briefly explores its role in the synthesis of other pharmacologically active compounds.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in the pharmaceutical industry is as a key precursor for the synthesis of Probucol. Probucol is a diphenolic compound with potent antioxidant and lipid-modulating properties that has been investigated for its therapeutic potential in cardiovascular diseases.
Synthesis of Probucol
Probucol, chemically known as 4,4'-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol], is synthesized by the condensation of two equivalents of this compound with a linker molecule. Two primary synthetic routes have been established: one utilizing propyne and the other employing acetone.
Table 1: Comparison of Synthetic Routes for Probucol
| Parameter | Propyne-Based Synthesis | Acetone-Based Synthesis |
| Reagents | This compound, Propyne (allylene) | This compound, Acetone |
| Catalyst | Alkaline catalyst (e.g., sodium methoxide) followed by a strong acid (e.g., HCl, H₂SO₄) | Strong acid (e.g., hydrochloric acid) |
| Reported Yield | 90-95%[1] | 70-82%[1] |
| Reported Purity | >99.9% (HPLC)[1] | Not explicitly stated, but generally considered lower than the propyne method. |
| Reaction Conditions | Pressurized reaction with propyne gas, elevated temperature (50-80°C) | Reflux conditions (around 65°C) |
Experimental Protocols
Protocol 1: Synthesis of Probucol via Propyne Addition
This method is reported to provide high yield and purity.[1]
Materials:
-
This compound
-
Methanol (or other low-carbon alcohol)
-
Sodium methoxide (or other alkali catalyst)
-
Propyne gas
-
Hydrochloric acid (35%) or Sulfuric acid
-
95% Ethanol
Procedure:
-
Step 1: Olefin Intermediate Formation a. In a suitable pressure reactor, add this compound (1 equivalent), methanol, and sodium methoxide (2 equivalents). b. Heat the mixture to 50-60°C with stirring to ensure complete dissolution of solids. c. Introduce propyne gas into the reactor, maintaining a pressure of 1.0-3.0 MPa. d. Continue stirring at this temperature and pressure for approximately 3 hours. e. After the reaction is complete, carefully release the pressure and transfer the reaction mixture to a five-necked flask.
-
Step 2: Probucol Formation a. To the reaction mixture from Step 1, add another equivalent of this compound. b. Heat the mixture to 60-65°C with stirring to dissolve the added solid. c. Slowly add 35% hydrochloric acid to adjust the pH of the mixture to ≤ 1. d. Maintain the temperature at 60-65°C for 1 hour. e. Cool the reaction mixture to 5-15°C and continue stirring for 4-6 hours to facilitate crystallization. f. Isolate the crude Probucol by filtration and wash the solid.
-
Purification: a. Recrystallize the crude product from 95% ethanol. b. Dry the purified Probucol under vacuum.
Expected Outcome:
Protocol 2: Synthesis of Probucol via Acetone Condensation
This method provides a viable alternative to the propyne-based synthesis, though with a reported lower yield.[1]
Materials:
-
This compound
-
Methanol
-
Acetone
-
Aqueous Hydrochloric acid (37%)
Procedure:
-
Reaction Setup: a. In a double-jacketed vessel equipped with a mechanical stirrer, thermometer, and condenser, add crude this compound (1 equivalent) and methanol under a nitrogen atmosphere. b. Stir the mixture until all the solid has dissolved.
-
Condensation Reaction: a. Add 37% aqueous hydrochloric acid (catalytic amount) to the solution. b. Subsequently, add acetone (0.5 equivalents) dropwise. c. Heat the solution to reflux (approximately 65°C) and maintain for 4 hours.
-
Crystallization and Isolation: a. After the reflux period, cool the reaction mixture to room temperature. A suspension should form. b. Further cool the suspension to 0°C to maximize crystal formation. c. Isolate the product by filtration.
Expected Outcome:
-
Yield: Reported yields for this method range from 70% to 82%.[1]
Other Pharmaceutical Applications
While the synthesis of Probucol is the most prominent application, the 2,6-di-tert-butylphenol scaffold is a recurring motif in the design of other pharmacologically active molecules due to its antioxidant and steric properties.
-
Succinobucol (AGI-1067): This is a derivative of Probucol that has been investigated for its anti-inflammatory and antioxidant properties.[2][3] It is synthesized from Probucol, indicating that this compound is an indirect but essential precursor.
-
CGP-7930: This compound is a positive allosteric modulator of GABAB receptors and is synthesized from 2,6-di-tert-butylphenol.[4]
-
Nicanartine: 2,6-di-tert-butylphenol is also used in the synthesis of nicanartine.
Visualizations
Synthesis Workflows
Caption: Comparative workflows for the synthesis of Probucol.
Signaling Pathway: Antioxidant and Anti-inflammatory Action of Probucol
Caption: Mechanism of action of Probucol.
References
- 1. CN103145595B - Synthesis method of probucol - Google Patents [patents.google.com]
- 2. This compound - CAS:950-59-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. [PDF] Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) and its aldehyde analog CGP13501. | Semantic Scholar [semanticscholar.org]
- 4. CGP7930 - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Kinetics of 2,6-Di-tert-butyl-4-mercaptophenol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-4-mercaptophenol is a sterically hindered thiophenol derivative with significant potential as an antioxidant. Its structure, featuring bulky tert-butyl groups flanking a reactive sulfhydryl (-SH) group, is analogous to hindered phenols like BHT (Butylated hydroxytoluene). These structural features are designed to create a potent radical scavenger that, upon donating a hydrogen atom, forms a stable thiyl radical, thereby terminating radical chain reactions.[1] Understanding the kinetics of its reactions—how fast it neutralizes free radicals—is crucial for evaluating its efficacy in various applications, from stabilizing polymers to developing therapeutics for conditions involving oxidative stress.
These application notes provide detailed protocols for assessing the antioxidant kinetics of this compound using common in vitro assays and advanced techniques for rapid reaction monitoring.
Reaction Mechanisms and Pathways
The primary antioxidant mechanism for this compound involves the donation of a hydrogen atom from its sulfhydryl group (-SH) to a free radical (R•). This process, known as Hydrogen Atom Transfer (HAT), neutralizes the reactive radical and generates a resonance-stabilized thiyl radical (ArS•). The steric hindrance provided by the adjacent tert-butyl groups protects this thiyl radical, preventing it from initiating new radical chains.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Di-tert-butyl-4-mercaptophenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Di-tert-butyl-4-mercaptophenol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common route of sulfonation of 2,6-di-tert-butylphenol followed by reduction.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Yield of Final Product | Incomplete sulfonation of the starting material, 2,6-di-tert-butylphenol. | - Verify Sulfonating Agent: Ensure the activity and concentration of the sulfonating agent (e.g., chlorosulfonic acid, silylated sulfonating agents).[1] - Optimize Reaction Temperature: Maintain the optimal temperature for sulfonation. Excessively high temperatures can lead to side reactions. - Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion. |
| Inefficient reduction of the sulfonic acid intermediate. | - Choice of Reducing Agent: Select a suitable reducing agent. The patent literature suggests various methods, including electrocatalytic reduction.[2] - Ensure Proper Reaction Conditions: Follow the recommended temperature, pressure, and catalyst loading for the reduction step. | |
| Poor quality of the starting material, 2,6-di-tert-butylphenol. | - Purity of Reactants: Use highly pure 2,6-di-tert-butylphenol. Impurities can interfere with both the sulfonation and reduction steps. Consider purification of the starting material if necessary. | |
| Formation of Impurities and Side Products | Undesired side reactions during sulfonation. | - Controlled Addition of Reagents: Add the sulfonating agent slowly and at a controlled temperature to minimize side reactions. - Use of Silylated Sulfonating Agent: A patented method suggests that using a silylated sulfonating agent can lead to a quantitative yield of the desired sulfonic acid, reducing byproduct formation.[1] |
| Formation of isomers or over-alkylation products during the synthesis of the 2,6-di-tert-butylphenol precursor. | - Catalyst Selection: The choice of catalyst in the alkylation of phenol to produce 2,6-di-tert-butylphenol is crucial for selectivity.[3][4] - Control of Reaction Conditions: Temperature and pressure are key factors in controlling the formation of isomers like 2,4-di-tert-butylphenol and the tri-substituted product.[5] | |
| Difficult Purification of the Final Product | Presence of unreacted starting materials or closely related impurities. | - Recrystallization: Use a suitable solvent system (e.g., ethanol/water) to recrystallize the crude product.[6] - Column Chromatography: For impurities with similar polarity, column chromatography can be an effective purification method.[7][8] - Washing: Wash the organic phase with water and brine to remove water-soluble impurities and salts.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method involves a two-step process:
-
Sulfonation: 2,6-di-tert-butylphenol is sulfonated at the para-position to form 3,5-di-tert-butyl-4-hydroxybenzenesulfonic acid.
-
Reduction: The resulting sulfonic acid or its derivative is then reduced to the corresponding mercaptan, yielding this compound.[1]
Q2: How can I improve the yield of the initial sulfonation step?
A patented improvement suggests the use of a silylated sulfonating agent. This method is reported to provide a quantitative yield of the desired sulfonic acid intermediate, which can significantly improve the overall yield of the final product.[1]
Q3: What are the critical parameters to control during the synthesis of the 2,6-di-tert-butylphenol starting material?
The synthesis of 2,6-di-tert-butylphenol from phenol and isobutylene is sensitive to the catalyst, temperature, and pressure. Using specific aluminum-based catalysts at lower temperatures (0-80°C) and pressures can improve selectivity and yield, minimizing the formation of the undesired 2,4-isomer and 2,4,6-tri-tert-butylphenol.[3][4][5]
Q4: What are some common impurities I might encounter, and how can I remove them?
Common impurities can include unreacted 2,6-di-tert-butylphenol, the sulfonic acid intermediate, and disulfide byproducts. Purification can be achieved through:
-
Washing: The organic solution containing the product can be washed with deionized water and a saturated sodium chloride solution.[1]
-
Recrystallization: This is a common and effective method for purifying the final solid product.[6]
-
Column Chromatography: This technique is useful for separating compounds with similar polarities.[7][8]
Q5: Are there alternative synthesis methods for this compound?
Yes, an alternative method described in the patent literature is the electrocatalytic reduction of bis(3,5-di-tertiarybutyl-4-hydroxyphenol)polysulfide at a lead cathode in an acidic electrolyte medium.[2]
Experimental Protocols
Synthesis via Sulfonation and Reduction (Based on Patent Information)
Step 1: Sulfonation of 2,6-di-tert-butylphenol
-
Reactants: 2,6-di-tert-butylphenol, silylated sulfonating agent (e.g., trimethylsilyl chlorosulfonate).
-
Procedure:
-
Dissolve 2,6-di-tert-butylphenol in a suitable inert solvent.
-
Cool the mixture to the recommended temperature (e.g., 0-5°C).
-
Slowly add the silylated sulfonating agent to the stirred solution.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
The product of this step is 3,5-di-tert-butyl-4-hydroxybenzenesulfonic acid.
-
Step 2: Reduction of 3,5-di-tert-butyl-4-hydroxybenzenesulfonic acid
-
Reactants: 3,5-di-tert-butyl-4-hydroxybenzenesulfonic acid, a suitable reducing agent.
-
Procedure:
-
The sulfonic acid from Step 1 is subjected to reduction. The specific reducing agent and conditions would be chosen based on the available literature, with one patented method suggesting electrocatalytic reduction.[2]
-
After the reduction is complete, the reaction mixture is worked up.
-
Step 3: Work-up and Purification
-
Quench the reaction mixture as appropriate for the reducing agent used.
-
Extract the product into a suitable organic solvent.
-
Wash the combined organic phases with deionized water and then with a saturated sodium chloride solution.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude solid product.[1]
-
Purify the crude this compound by recrystallization or column chromatography.[6][7][8] A patent describing this synthesis reported a total yield of 94.6% based on the starting 2,6-di-tert-butylphenol.[1]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. JP2965755B2 - Process for producing 2,6-di-t-butyl-4-mercapto-phenol - Google Patents [patents.google.com]
- 2. US4772363A - Process for preparing 2,6-di-tertiarybutyl-4-mercaptophenol by electrocatalysis - Google Patents [patents.google.com]
- 3. US5091594A - Process for the production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
troubleshooting guide for 2,6-Di-tert-butyl-4-mercaptophenol degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Di-tert-butyl-4-mercaptophenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound, also known as DBMP, is a synthetic phenolic compound with the chemical formula C14H22OS.[1][2] It is characterized by a phenol ring substituted with two bulky tert-butyl groups at positions 2 and 6, and a mercapto (thiol) group at position 4. This structure contributes to its potent antioxidant properties.[1]
Its primary applications include:
-
Stabilizer: It is widely used as a stabilizer in polymers like rubber and plastics to prevent degradation caused by heat, light, and oxygen.[1]
-
Antioxidant: It acts as an antioxidant in lubricants, fuels, and industrial oils to enhance their oxidative stability.[1][3] In laboratory settings, it can be used to prevent the formation of peroxides in solvents like diethyl ether and tetrahydrofuran.
-
Synthesis Intermediate: It is also utilized in the synthesis of pharmaceuticals and agrochemicals.[1]
The antioxidant mechanism of this compound involves the donation of a hydrogen atom from its hydroxyl or mercapto group to neutralize free radicals, thereby terminating the auto-oxidation process.[1][3]
2. My sample of this compound appears discolored (e.g., yellowish). Is it degraded?
A yellowish appearance in this compound can be an indication of oxidation.[1] While the pure compound is typically a white to off-white crystalline powder, exposure to air, light, or elevated temperatures can lead to the formation of colored oxidation products.[1]
The primary degradation pathway for phenolic antioxidants is oxidation, which can lead to the formation of phenoxyl radicals. These radicals can then undergo further reactions to form dimers and other colored byproducts. For instance, the oxidation of similar phenolic compounds can result in the formation of quinone-type structures, which are often colored.
To confirm degradation, it is recommended to perform analytical testing, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to assess the purity of the sample and identify any potential degradation products.
3. I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
The appearance of unexpected peaks in a chromatogram when analyzing this compound can be attributed to several factors:
-
Degradation Products: As mentioned previously, the compound is susceptible to oxidation. The unexpected peaks could correspond to oxidation products such as the corresponding disulfide dimer or quinone-type compounds. The oxidation of the related compound 2,6-di-tert-butylphenol has been shown to yield products like 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ) and 2,6-di-tert-butyl-1,4-benzoquinone (BQ).[4]
-
Solvent Impurities or Reactions: The solvent used to dissolve the sample could contain impurities or react with the analyte, especially if the solvent is not fresh or has not been stored properly. Some solvents can form peroxides over time, which can accelerate the degradation of the antioxidant.
-
Contamination: Contamination from glassware, sampling equipment, or other reagents can introduce extraneous peaks.
-
Matrix Effects: If analyzing the compound in a complex matrix (e.g., biological fluid, polymer extract), other components in the matrix may co-elute or interfere with the analysis.
To troubleshoot, it is advisable to analyze a fresh, high-purity standard of this compound, use freshly prepared solvents, and ensure the cleanliness of all analytical equipment.
4. What are the optimal storage conditions to prevent the degradation of this compound?
To minimize degradation and maintain the integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool and dry place.[1] Refrigeration is often recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Light: Protect from light by storing in an amber or opaque container.
-
Container: Use a tightly sealed container to prevent moisture ingress and exposure to air.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound during experimental work.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting issues with this compound.
Caption: Troubleshooting workflow for this compound degradation.
Potential Degradation Pathway
The primary degradation mechanism for this compound is oxidation. The following diagram illustrates a simplified potential oxidative degradation pathway.
Caption: Simplified oxidative degradation pathway.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method parameters may need to be optimized for specific instrumentation. A similar reverse-phase HPLC method has been described for the analysis of 2,6-di-tert-butylphenol.[5]
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (MeCN)
-
HPLC-grade water
-
HPLC-grade phosphoric acid or formic acid
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for good separation.
-
Standard Solution Preparation: Accurately weigh a small amount of high-purity this compound and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample to be tested in the same solvent as the standard to a similar concentration.
-
Filtration: Filter all solutions (mobile phase, standard, and sample) through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with the prepared acetonitrile/water mixture.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector at a wavelength where the compound has significant absorbance (e.g., determined by UV scan).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Data Analysis: Compare the chromatogram of the sample to that of the high-purity standard. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. The peak area of the main compound can be used to quantify its purity relative to the standard.
Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, including potential degradation products of this compound.[6][7][8]
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane, hexane)
-
GC vials with caps
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent. The concentration should be optimized for the instrument's sensitivity.
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
-
Injector: Split/splitless injector. The mode and temperature should be optimized.
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points (e.g., start at a lower temperature and ramp up to a higher temperature).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: A suitable mass range to detect the parent compound and potential degradation products (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Analyze the mass spectra of any additional peaks to identify potential degradation products by comparing them to mass spectral libraries (e.g., NIST) or by interpreting the fragmentation patterns.
-
Quantitative Data Summary
| Factor | Effect on Stability | Rationale |
| Temperature | Decreases stability | Higher temperatures accelerate oxidation reactions. |
| Light (UV) | Decreases stability | UV light can provide the energy to initiate radical formation. |
| Oxygen | Decreases stability | Oxygen is a key reactant in the oxidative degradation process. |
| pH | Can influence stability | The stability of the phenoxyl radical can be pH-dependent. |
| Presence of Metals | Can decrease stability | Metal ions can catalyze oxidation reactions. |
| Presence of other Radicals | Decreases stability | Can initiate or propagate the degradation chain reaction. |
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C14H22OS | CID 70370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Di-tert-butylphenol | SIELC Technologies [sielc.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
optimizing storage conditions for 2,6-Di-tert-butyl-4-mercaptophenol to prevent oxidation
This technical support center provides guidance on the optimal storage and handling of 2,6-Di-tert-butyl-4-mercaptophenol (DBMP) to prevent its oxidation. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to minimize oxidation?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, maintaining a temperature between 2-8°C under an inert atmosphere, such as nitrogen or argon, is optimal.
Q2: What are the visible signs of degradation or oxidation of this compound?
A2: this compound is typically a white to off-white crystalline powder.[1] A noticeable change in color to yellow or brown can indicate oxidation. Other signs of degradation may include a change in the odor of the compound or a clumping of the powder due to moisture absorption.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation pathway for this compound is the oxidation of the thiol group, which can lead to the formation of the corresponding disulfide dimer. Further oxidation of the phenol ring can also occur, especially under harsh conditions. For the similar compound 2,6-di-tert-butylphenol, degradation can yield products such as 2,6-di-tert-butylbenzoquinone and 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone.
Q4: How does exposure to light and air affect the stability of this compound?
A4: Exposure to light and air, particularly oxygen, can significantly accelerate the oxidation of this compound. The phenolic hydroxyl group and the mercapto group are both susceptible to oxidation, a process that can be initiated by light and catalyzed by oxygen.[2]
Q5: Is this compound sensitive to temperature fluctuations?
A5: Yes, elevated temperatures can promote the degradation of this compound. For a related compound, 2,6-Di-tert-butyl-4-methylphenol (BHT), thermal decomposition has been observed at elevated temperatures.[3] Therefore, it is crucial to store the compound at recommended cool temperatures to maintain its integrity.
Troubleshooting Guides
Issue 1: The compound has developed a yellow or brownish tint.
-
Possible Cause: This is a strong indicator of oxidation. The compound has likely been exposed to air, light, or elevated temperatures for a prolonged period.
-
Solution:
-
Assess the extent of discoloration. A slight tint may indicate minimal oxidation, but for critical applications, the purity should be verified using an appropriate analytical method like HPLC or GC-MS.
-
If the discoloration is significant, the compound may not be suitable for use in experiments sensitive to impurities.
-
To prevent future occurrences, ensure the compound is stored in a tightly sealed, opaque container, preferably under an inert atmosphere, and in a refrigerator (2-8°C).
-
Issue 2: Inconsistent experimental results are being observed.
-
Possible Cause: If this compound is used as a standard or a critical reagent, its degradation could lead to variability in experimental outcomes. The presence of oxidation products can interfere with the intended reaction.
-
Solution:
-
Verify the purity of the this compound being used. A fresh, properly stored sample should be used as a reference.
-
Implement a routine quality control check for the compound, especially for lots that have been stored for an extended period.
-
Always use freshly prepared solutions of this compound for your experiments.
-
Issue 3: The compound appears to be clumpy or has a different texture.
-
Possible Cause: This may be due to the absorption of moisture, which can also contribute to accelerated degradation.
-
Solution:
-
Store the compound in a desiccator to minimize moisture exposure.
-
If the compound is already clumpy, its purity should be checked before use.
-
Ensure the storage container is sealed tightly immediately after use.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation.[3] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |
| Light | In the dark (opaque container) | Prevents photodegradation.[2] |
| Container | Tightly sealed | Prevents exposure to air and moisture. |
| Moisture | Dry environment (desiccator) | Minimizes hydrolysis and moisture-induced degradation. |
Table 2: Influence of Stress Conditions on the Stability of Phenolic Antioxidants (General Data)
| Stress Condition | Potential Degradation Products | Analytical Technique for Detection |
| Oxidation (Air/H₂O₂) | Disulfide dimers, quinones | HPLC, GC-MS |
| Thermal (Heat) | Cleavage of tert-butyl groups, ring-opened products | GC-MS[3] |
| Photochemical (UV/Vis light) | Radicals, further oxidized species | HPLC, EPR spectroscopy[2] |
| Acid/Base Hydrolysis | Dependent on the specific structure, generally stable | HPLC |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from general procedures for the analysis of phenolic compounds and can be optimized for this compound.[4][5]
-
Objective: To determine the purity of this compound and quantify its primary oxidation product, the disulfide dimer.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or phosphoric acid)
-
This compound standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 80:20 v/v) with 0.1% acetic acid. The exact ratio may need to be optimized.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
Detection wavelength: 280 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The peak for the disulfide dimer is expected to have a shorter retention time than the parent compound.
-
Calculation: Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components. Quantify the disulfide dimer using the calibration curve of the parent compound (assuming a similar response factor as a first approximation).
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products
This protocol is based on methods used for the analysis of similar phenolic compounds.[6][7]
-
Objective: To identify potential degradation products of this compound.
-
Instrumentation:
-
GC-MS system
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
-
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
-
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the degraded this compound sample in dichloromethane.
-
GC-MS Conditions:
-
Injector temperature: 250°C
-
Carrier gas: Helium
-
Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Mass range: 50-500 amu
-
-
Analysis: Inject the sample and acquire the data.
-
Data Interpretation: Identify the peaks by comparing the obtained mass spectra with a library of known compounds (e.g., NIST library) and by interpreting the fragmentation patterns. Look for masses corresponding to the disulfide dimer and potential quinone-type oxidation products.
-
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting workflow for DBMP degradation issues.
Caption: Key parameters for optimal DBMP storage.
References
- 1. HPLC-Analysis of Polyphenolic Compounds in Gardenia jasminoides and Determination of Antioxidant Activity by Using Free Radical Scavenging Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Solar light-driven photocatalytic degradation of phenol on S-doped nan" by T.J. Bandosz, A. Policicchio et al. [digitalcommons.montclair.edu]
- 3. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of synthetic phenolic antioxidants in food by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 7. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,6-Di-tert-butyl-4-mercaptophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,6-Di-tert-butyl-4-mercaptophenol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. However, typical impurities may include:
-
Unreacted starting materials: Primarily 2,6-di-tert-butylphenol.
-
Polysulfides: Such as bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide, which can form from oxidation of the desired product.
-
Isomers: Other positional isomers of the mercaptophenol, although the directing effects of the tert-butyl groups generally favor the 4-position substitution.
-
Solvent residues: Residual solvents from the reaction and initial work-up.
Q2: What are the recommended purification techniques for this compound?
A2: The most effective purification techniques for this compound are recrystallization and column chromatography. For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography and for assessing the purity of fractions. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.
Q4: Is this compound stable during purification?
A4: this compound is susceptible to oxidation, especially at elevated temperatures and in the presence of air, which can lead to the formation of the corresponding disulfide. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during steps involving heating.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound is coming out of solution above its melting point. The solvent may be too non-polar, or the solution is too concentrated. | Add a small amount of a more polar co-solvent (e.g., a few drops of acetone to a hexane solution) to the hot solution. Ensure the initial dissolution is complete. Try a different solvent system. |
| No crystal formation upon cooling | The solution is not supersaturated. The concentration of the product is too low. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure product. |
| Low recovery of purified product | Too much solvent was used. The product has significant solubility in the cold solvent. The crystals were washed with a large volume of cold solvent. | Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in crystals | The impurity co-crystallizes with the product. The impurity is strongly adsorbed to the crystal surface. | Try a different recrystallization solvent or a mixed solvent system. Consider a preliminary purification step like a charcoal treatment of the hot solution before crystallization. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | The solvent system (eluent) has incorrect polarity. The column is overloaded with the crude product. The flow rate is too fast. | Optimize the eluent system using TLC. A good starting point for this non-polar compound is a hexane/ethyl acetate or hexane/dichloromethane gradient. Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-2% of the silica gel weight. Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. |
| Product is not eluting from the column | The eluent is not polar enough. The compound may be degrading on the silica gel. | Gradually increase the polarity of the eluent. If the compound is suspected to be unstable on silica, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Cracking or channeling of the silica gel bed | Improper packing of the column. The column ran dry at some point. | Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out. Always keep the solvent level above the top of the silica gel. |
| Streaking of the compound on the column | The sample was not loaded in a narrow band. The compound is sparingly soluble in the eluent. | Dissolve the crude product in a minimal amount of a slightly more polar solvent than the eluent for loading, or use the "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel. |
Data Presentation
The following table provides a comparative summary of the expected outcomes for different purification techniques based on typical results for hindered phenols. The actual results may vary depending on the specific impurities and experimental conditions.
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Throughput | Advantages | Disadvantages |
| Recrystallization | 95 - 99 | 70 - 90 | High | Simple, cost-effective for large scales, good for removing significantly different impurities. | Can be time-consuming to find the right solvent, potential for significant product loss in mother liquor. |
| Flash Column Chromatography | > 98 | 80 - 95 | Medium | Good separation of closely related impurities, versatile. | Requires more solvent and time than recrystallization, potential for product degradation on silica. |
| Preparative HPLC | > 99.5 | 60 - 85 | Low | Excellent for achieving very high purity, can separate very similar compounds. | Expensive, time-consuming, requires specialized equipment, limited to small to medium scales. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Acetone)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot hexane in an Erlenmeyer flask. Add acetone dropwise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Determine a suitable eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The target compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, use a dry loading method by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.
-
Elution: Begin elution with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Decision tree for selecting a suitable purification technique.
avoiding side reactions in the synthesis of 2,6-Di-tert-butyl-4-mercaptophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Di-tert-butyl-4-mercaptophenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on avoiding side reactions and optimizing product yield and purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Suboptimal Sulfonation: Poor regioselectivity leading to the formation of isomeric sulfonic acids. Isomerization or des-tert-butylation side reactions.[1] - Incomplete Reduction: The sulfonic acid intermediate is not fully converted to the mercaptan. - Oxidation of Product: The mercaptophenol product is sensitive to air oxidation, especially under basic conditions. | - Sulfonation: Utilize a silylated sulfonating agent (e.g., trimethylsilyl chlorosulfonate) to enhance regioselectivity for the 4-position.[1] Maintain low reaction temperatures (-10°C to 15°C) to minimize side reactions. - Reduction: Ensure a sufficient excess of the reducing agent (e.g., zinc dust) and adequate reaction time. Monitor the reaction progress by thin-layer chromatography (TLC). - Product Handling: Work under an inert atmosphere (e.g., nitrogen or argon) during and after the reduction step. Use degassed solvents. Store the final product under an inert atmosphere and protected from light. |
| Presence of Multiple Spots on TLC After Sulfonation | - Isomer Formation: Sulfonation at the ortho-position or formation of di-sulfonated byproducts.[1] - Des-tert-butylation: Loss of one or both tert-butyl groups followed by sulfonation.[1] | - Control Sulfonating Agent: Avoid using highly concentrated sulfuric acid or oleum, which can promote side reactions.[1] The use of a silylated sulfonating agent is highly recommended for clean conversion to the 4-sulfonated product.[1] - Temperature Control: Strictly maintain the recommended low temperature during the addition of the sulfonating agent. |
| Product Discoloration (Yellowing) | - Oxidation: Formation of disulfide bridges or other oxidation byproducts. This compound is known for its antioxidant properties, implying it is easily oxidized.[2] | - Inert Atmosphere: Purge all reaction vessels with an inert gas. - Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol/water) to remove colored impurities. Column chromatography can also be employed. |
| Incomplete Reaction During Reduction Step | - Insufficient Reducing Agent: The amount of zinc (or other reducing agent) is not enough to fully reduce the sulfonic acid. - Passivated Reducing Agent: The surface of the zinc dust may be coated with oxides, reducing its reactivity. - Low Acidity: The acidic medium may not be strong enough to facilitate the reduction. | - Stoichiometry: Use a significant excess of the reducing agent. - Activation of Reducing Agent: Briefly wash the zinc dust with dilute acid to remove the oxide layer before use. - Acid Concentration: Ensure the concentration of the acid (e.g., HCl) is sufficient to maintain a low pH throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process starting from 2,6-di-tert-butylphenol. The first step is the regioselective sulfonation of the phenol at the 4-position to yield 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid. The second step is the reduction of this sulfonic acid intermediate to the desired 4-mercaptophenol.
Q2: What are the critical parameters to control during the sulfonation step to avoid side products?
A2: The two most critical parameters are the choice of sulfonating agent and the reaction temperature. Using a silylated sulfonating agent, such as trimethylsilyl chlorosulfonate, significantly improves the regioselectivity of the reaction, favoring the desired 4-position isomer.[1] Maintaining a low reaction temperature, typically between -10°C and 15°C, is crucial to minimize side reactions like isomerization and des-tert-butylation, which can occur with harsher sulfonating agents like concentrated sulfuric acid.[1]
Q3: My final product is a yellowish solid. Is this normal, and how can I purify it?
A3: While the pure compound is typically a white to off-white crystalline powder, a yellowish tint often indicates the presence of oxidation byproducts.[2] Purification can be achieved through recrystallization from a suitable solvent mixture, such as ethanol/water or isopropanol/water. For higher purity, column chromatography on silica gel may be necessary. It is essential to handle the compound under an inert atmosphere to prevent further oxidation.
Q4: What are the potential side reactions during the reduction of the sulfonic acid intermediate?
A4: The most common issue is incomplete reduction, leaving unreacted sulfonic acid. While specific side products from the reduction with zinc and acid are not extensively reported in the literature, potential side reactions could include over-reduction or reaction with other functional groups if the conditions are too harsh. Ensuring the use of a sufficient excess of the reducing agent and monitoring the reaction to completion are key to avoiding these issues.
Q5: How should I store the final product to ensure its stability?
A5: this compound is susceptible to oxidation. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool, dry place.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sulfonation and Reduction
Step 1: Regioselective Sulfonation of 2,6-Di-tert-butylphenol [1]
-
In a double-jacketed vessel equipped with a condenser, thermometer, and mechanical stirrer, under a nitrogen atmosphere, place methylene chloride (135 g) and trimethylsilylchloride (10.8 g; 0.1 moles).
-
Heat the mixture to reflux (40°C) and add chlorosulfonic acid (11.3 g; 0.097 moles) dropwise over 10 minutes.
-
Maintain the reflux for one hour.
-
Cool the solution to 15°C.
-
Add a solution of 2,6-di-t-butyl-phenol (20 g; 0.097 moles) in methylene chloride (15 g) dropwise over 20 minutes, maintaining the temperature below 15°C.
-
The resulting solution of 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid can be used directly in the next step.
Step 2: Reduction of 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid
-
To the solution from Step 1, add dimethylformamide (catalytic amount) and then thionyl chloride (13.8 g; 0.116 mol).
-
Heat the mixture to reflux and maintain for 18 hours to form the sulfonyl chloride.
-
Cool the reaction mixture to room temperature.
-
Under an inert atmosphere, add zinc dust (a significant excess) to the mixture.
-
Add concentrated hydrochloric acid dropwise while maintaining the temperature.
-
After the reaction is complete (monitored by TLC), perform a standard aqueous work-up.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Potential side reactions during the sulfonation step.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Enhancing the Aqueous Solubility of 2,6-Di-tert-butyl-4-mercaptophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2,6-Di-tert-butyl-4-mercaptophenol in aqueous solutions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization of this compound in aqueous media.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound fails to dissolve in aqueous buffer. | This compound is practically insoluble in water due to its lipophilic nature and sterically hindered phenolic group. | 1. Utilize a Co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as ethanol, DMSO, or PEG 400 before adding it to the aqueous buffer. 2. Employ Cyclodextrins: Form an inclusion complex with cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance aqueous solubility. 3. Use Surfactants: Incorporate a surfactant to form micelles that can encapsulate the hydrophobic compound. |
| Precipitation occurs upon adding the stock solution (in organic solvent) to the aqueous medium. | The concentration of the organic solvent in the final aqueous solution may be insufficient to maintain solubility. The final concentration of the compound may exceed its solubility limit in the aqueous-organic solvent mixture. | 1. Optimize Co-solvent Concentration: Increase the proportion of the co-solvent in the final aqueous solution, if experimentally permissible. 2. Decrease Final Compound Concentration: Lower the target concentration of this compound in the aqueous medium. 3. Slow Addition with Agitation: Add the stock solution dropwise to the aqueous medium while vigorously stirring or vortexing to ensure rapid and uniform dispersion. |
| The prepared aqueous solution is cloudy or shows precipitation over time. | The solution may be supersaturated, leading to crystallization over time. Changes in temperature can affect solubility. The compound may degrade under certain conditions. | 1. Prepare Fresh Solutions: It is recommended to prepare aqueous solutions of this compound fresh before each experiment. 2. Control Temperature: Store the solution at a constant and appropriate temperature. Avoid freeze-thaw cycles. 3. Protect from Light and Air: The mercapto group can be susceptible to oxidation. Store solutions protected from light and consider purging with an inert gas like nitrogen or argon. |
| Inconsistent results in biological assays. | Poor solubility can lead to inaccurate concentrations of the active compound. The excipients used for solubilization (e.g., high concentrations of DMSO or surfactants) may have their own biological effects. | 1. Confirm Solubility: Before conducting biological experiments, visually inspect the final solution for any signs of precipitation. It is also recommended to filter the solution through a 0.22 µm filter and quantify the concentration of the dissolved compound via HPLC. 2. Run Excipient Controls: Always include a vehicle control (the aqueous solution with the solubilizing agent but without the compound) in your experiments to account for any effects of the excipients. 3. Minimize Excipient Concentration: Use the lowest possible concentration of co-solvents or surfactants that achieves the desired solubility of your compound. |
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound is considered practically insoluble in water. While specific quantitative data is scarce, its structural analogue, Butylated Hydroxytoluene (BHT, 2,6-Di-tert-butyl-4-methylphenol), has a reported water solubility of approximately 1.1 mg/L at 20°C.[1] Given the similarity in structure, the aqueous solubility of this compound is expected to be in a similar low range.
Q2: How do cyclodextrins improve the solubility of this compound?
A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions. Studies on the similar compound BHT have shown that modified β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance its aqueous solubility.[2]
Q3: What are the best co-solvents for dissolving this compound for in vitro studies?
A3: Ethanol, Dimethyl Sulfoxide (DMSO), and Polyethylene Glycol 400 (PEG 400) are commonly used co-solvents. For cell-based assays, it is crucial to keep the final concentration of the organic solvent as low as possible (typically <0.5% for DMSO) to avoid cytotoxicity. A common practice is to prepare a concentrated stock solution in the organic solvent and then dilute it into the aqueous experimental medium. For BHT, a solubility of 0.25 mg/ml has been reported in a 1:3 solution of ethanol:PBS (pH 7.2).[3]
Q4: Can pH adjustment be used to increase the solubility of this compound?
A4: Yes, pH adjustment can be a viable strategy. As a phenol, this compound is a weak acid. By increasing the pH of the aqueous solution above its pKa, the phenolic hydroxyl group will deprotonate, forming a more water-soluble phenolate anion. The pKa of sterically hindered phenols like 2,6-di-tert-butylphenol is generally high (around 12), meaning a relatively high pH is needed to achieve significant ionization.[4][5] It is important to consider the pH stability of the compound and the pH constraints of your experimental system.
Q5: How do I choose between using a co-solvent, cyclodextrin, or surfactant?
A5: The choice of solubilization method depends on the specific requirements of your experiment:
-
Co-solvents: Simple and effective for preparing stock solutions. However, the final concentration of the organic solvent must be carefully controlled in biological assays to avoid off-target effects.
-
Cyclodextrins: Generally considered safe and are widely used in pharmaceutical formulations. They can provide a significant increase in solubility and may also enhance the stability of the compound.
-
Surfactants: Effective at low concentrations (above their critical micelle concentration). However, some surfactants can be cytotoxic or interfere with certain biological assays. It is essential to use a non-ionic surfactant if possible and to run appropriate controls.
Data Presentation
The following tables summarize estimated solubility data for this compound based on its close structural analogue, Butylated Hydroxytoluene (BHT).
Disclaimer: The following quantitative data is for Butylated Hydroxytoluene (BHT), a structurally similar compound, and should be used as an estimation for this compound. Experimental verification for the target compound is highly recommended.
Table 1: Estimated Solubility of this compound in Water and Co-solvent Systems
| Solvent System | Temperature (°C) | Estimated Solubility (mg/L) | Reference |
| Water | 20 | ~1.1 | [1] |
| Water | 25 | ~0.6 | [6] |
| 25% Ethanol in PBS (pH 7.2) | Room Temperature | ~250 | [3] |
Table 2: Estimated Solubility Enhancement of this compound with Cyclodextrins
| Cyclodextrin (CD) | Molar Ratio (Compound:CD) | Method | Observation | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | Shaking and Lyophilization | Instantaneous dissolution in water | [2] |
| Hydroxyethyl-β-cyclodextrin (HE-β-CD) | 1:1 | Shaking and Lyophilization | Instantaneous dissolution in water | [2] |
| β-Cyclodextrin (β-CD) | - | Phase Solubility Study | Linear increase in solubility with increasing CD concentration | [1] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (Ethanol)
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of absolute ethanol. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of ethanol.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
-
Prepare the Final Aqueous Solution:
-
Place the desired volume of your aqueous buffer (e.g., PBS, cell culture medium) in a sterile container.
-
While vigorously stirring, add the stock solution dropwise to the aqueous buffer to achieve the desired final concentration.
-
Ensure the final concentration of ethanol is compatible with your experimental system (e.g., <0.5% v/v for cell culture).
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
-
Protocol 2: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol determines the increase in aqueous solubility of this compound as a function of HP-β-CD concentration.
-
Prepare HP-β-CD Solutions:
-
Prepare a series of aqueous solutions of HP-β-CD in your desired buffer (e.g., 0, 10, 20, 50, 100 mM).
-
-
Equilibration:
-
Add an excess amount of this compound powder to each HP-β-CD solution. Ensure enough solid is added so that undissolved powder remains at equilibrium.
-
Seal the containers and place them on a shaker or stirrer at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD. This is the phase solubility diagram.
-
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Diagram of micellar solubilization of a hydrophobic compound.
Caption: Logical relationship of methods to enhance aqueous solubility.
References
stability issues of 2,6-Di-tert-butyl-4-mercaptophenol in different pH conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 2,6-Di-tert-butyl-4-mercaptophenol under various pH conditions. This information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a sterically hindered phenolic thiol. Like many phenolic compounds, its stability is significantly influenced by pH. Generally, it exhibits greater stability in acidic to neutral conditions and is prone to degradation in alkaline environments. The presence of the thiol (-SH) group also makes it susceptible to oxidation, a process that can be accelerated at higher pH values.
Q2: Why is this compound less stable at alkaline pH?
A2: The reduced stability of this compound in alkaline conditions is primarily due to two factors. Firstly, the phenolic hydroxyl group can deprotonate to form a phenoxide ion, which is more susceptible to oxidation. Secondly, the mercapto group can deprotonate to form a thiolate anion, which is a more potent nucleophile and is more readily oxidized than the neutral thiol. This increased susceptibility to oxidation can lead to the formation of disulfide-linked dimers and other oxidation byproducts.
Q3: What are the likely degradation products of this compound under different pH conditions?
A3: While specific degradation products under various pH conditions are not extensively documented in publicly available literature, based on the chemistry of hindered phenols and thiols, the following degradation pathways are likely:
-
Alkaline Conditions: Under alkaline conditions, oxidation is the primary degradation pathway. This can lead to the formation of a disulfide dimer (bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide). Further oxidation could potentially lead to the formation of sulfonic acid derivatives or quinone-type structures.
-
Acidic Conditions: In strongly acidic conditions, degradation could potentially involve reactions targeting the tert-butyl groups or the aromatic ring, although hindered phenols are generally more stable in acidic media compared to alkaline media.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be capable of separating the intact compound from its potential degradation products. UV detection is typically suitable for this compound. Forced degradation studies are essential for developing and validating such a method.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of this compound in solution. | The pH of the solution is alkaline (pH > 7). | Adjust the pH of your solution to be acidic or neutral (pH 4-7) if your experimental conditions permit. Use a suitable buffer to maintain the desired pH. |
| The solution is exposed to air (oxygen) for extended periods. | Prepare solutions fresh and use them promptly. If storage is necessary, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon. | |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | Conduct forced degradation studies (acidic, alkaline, oxidative, photolytic) to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the stability-indicating nature of your analytical method. |
| Inconsistent results between experimental repeats. | Fluctuation in pH of the experimental medium. | Ensure consistent and accurate pH measurement and control in all experiments. Use calibrated pH meters and freshly prepared buffers. |
| Inconsistent exposure to light. | Protect solutions containing this compound from light, especially if photostability has not been established. Use amber vials or cover containers with aluminum foil. |
Data on pH-Dependent Stability (Predicted)
| pH | Expected Stability | Primary Degradation Pathway |
| 2-4 | High | Minimal degradation expected. |
| 5-7 | Good | Slight oxidation may occur over time. |
| 8-10 | Moderate to Low | Increased rate of oxidation due to phenoxide and thiolate formation. |
| >11 | Very Low | Rapid oxidation and potential for further degradation. |
Experimental Protocols
Protocol: pH Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound at different pH values.
1. Materials:
- This compound
- HPLC grade acetonitrile and water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Phosphate or citrate buffers (for pH control)
- HPLC system with UV detector
- C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
- pH meter
2. Preparation of Solutions:
- Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
- pH Solutions: Prepare a series of aqueous solutions with different pH values (e.g., pH 2, 4, 7, 9, and 12) using appropriate buffers or by adjusting with HCl and NaOH.
3. Forced Degradation Procedure:
- For each pH condition, add a known volume of the stock solution to the pH solution to achieve a final concentration of, for example, 100 µg/mL.
- Incubate the solutions at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours).
- At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
- Protect samples from light throughout the experiment.
4. HPLC Analysis:
- Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like 0.1% formic acid to ensure good peak shape) is a common starting point.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Determined by UV scan of the parent compound (e.g., around 280 nm).
- Injection Volume: 10 µL
- Analyze the stressed samples and a non-degraded standard solution.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point and pH condition.
- Identify and quantify any major degradation products. The peak area of the parent compound will decrease as it degrades, and new peaks corresponding to degradation products may appear.
Visualizations
Caption: Proposed degradation pathway of this compound.
References
Technical Support Center: 2,6-Di-tert-butyl-4-mercaptophenol Regeneration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regeneration of oxidized 2,6-Di-tert-butyl-4-mercaptophenol. The oxidized form is typically a disulfide-linked dimer. Regeneration to the active thiol form is a critical step for its reuse as an antioxidant or for further chemical modifications.
Frequently Asked Questions (FAQs)
Q1: What is the most common oxidized form of this compound?
The most common oxidized form is the disulfide dimer, 4,4'-dithiobis(2,6-di-tert-butylphenol). This occurs when two molecules of the mercaptophenol are oxidized, forming a sulfur-sulfur bond.
Q2: Why would I need to regenerate oxidized this compound?
As a hindered phenolic antioxidant, this compound donates a hydrogen atom from its thiol group to neutralize free radicals.[1][2] In this process, it can become oxidized to its disulfide form. Regenerating the disulfide back to the active thiol allows for its reuse, which can be cost-effective in various applications, including in the stabilization of polymers and in pharmaceutical preparations.[3][4]
Q3: What are the general methods for reducing a disulfide bond to regenerate the thiol?
Disulfide bonds can be reduced back to thiols using various reducing agents. These are broadly categorized into two main groups: thiol-based reducing agents and phosphine-based reducing agents.[5] The choice of reducing agent will depend on the specific experimental conditions, including solvent, temperature, and the presence of other functional groups.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental regeneration of oxidized this compound.
Issue 1: Incomplete or Slow Reduction Reaction
Possible Causes:
-
Insufficient Reducing Agent: The stoichiometric amount of reducing agent may not be enough, especially if some of it is consumed by other oxidizing species in the reaction mixture.
-
Steric Hindrance: The bulky tert-butyl groups on the phenol ring can sterically hinder the approach of the reducing agent to the disulfide bond.
-
Low Reaction Temperature: The reaction kinetics may be too slow at lower temperatures.
-
Inappropriate Solvent: The solvent may not be suitable for both the substrate and the reducing agent, leading to poor solubility and reduced reaction rates.
Troubleshooting Steps:
-
Increase the Molar Excess of the Reducing Agent: Try increasing the molar ratio of the reducing agent to the disulfide. A 2 to 5-fold excess is a good starting point.
-
Elevate the Reaction Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. Monitor the reaction closely to avoid potential side reactions.
-
Optimize the Solvent System: Ensure your disulfide substrate is fully dissolved. You may need to use a co-solvent system to improve solubility.
-
Choose a More Potent Reducing Agent: If thiol-based reagents are ineffective, consider using a stronger reducing agent like a phosphine.
Issue 2: Difficulty in Product Isolation and Purification
Possible Causes:
-
Similar Polarity of Product and Reagents: The regenerated mercaptophenol and the oxidized form of the reducing agent may have similar polarities, making chromatographic separation challenging.
-
Product Instability: The regenerated this compound can be susceptible to re-oxidation, especially during workup and purification if exposed to air.
Troubleshooting Steps:
-
Aqueous Workup: If using a water-soluble reducing agent like DTT, the oxidized form can be removed by aqueous extraction.
-
Inert Atmosphere: Perform the reaction, workup, and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
-
Alternative Purification Methods: Besides column chromatography, consider other purification techniques such as recrystallization or distillation under reduced pressure.
-
Derivatization: In some cases, it might be beneficial to derivatize the thiol for easier purification, followed by a deprotection step.
Experimental Protocols
Below are detailed methodologies for key experiments related to the regeneration of oxidized this compound.
Method 1: Reduction using Dithiothreitol (DTT)
Dithiothreitol (DTT) is a common thiol-based reducing agent that is effective for disulfide bond reduction.
Protocol:
-
Dissolve the oxidized this compound disulfide in a suitable organic solvent (e.g., Tetrahydrofuran - THF) in a round-bottom flask.
-
Add a 2 to 5 molar excess of DTT to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The oxidized DTT will preferentially dissolve in the aqueous phase.
-
The organic layer containing the regenerated mercaptophenol is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product can be further purified by column chromatography on silica gel.
Method 2: Reduction using Tris(2-carboxyethyl)phosphine (TCEP)
TCEP is a powerful, odorless, and more stable phosphine-based reducing agent compared to many thiol-based reagents.[5]
Protocol:
-
Dissolve the oxidized this compound disulfide in a mixture of an organic solvent (e.g., THF or methanol) and a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Add a 1.5 to 3 molar excess of TCEP hydrochloride to the reaction mixture.
-
Stir the solution at room temperature. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude product can be purified by flash column chromatography.
Data Presentation
| Method | Reducing Agent | Molar Excess | Typical Reaction Time | Solvent System | Purification |
| 1 | Dithiothreitol (DTT) | 2 - 5 eq. | 4 - 12 hours | THF | Aqueous Extraction, Column Chromatography |
| 2 | Tris(2-carboxyethyl)phosphine (TCEP) | 1.5 - 3 eq. | 1 - 6 hours | THF/Buffer or Methanol/Buffer | Extraction, Column Chromatography |
Visualizations
Caption: General workflow for the regeneration of oxidized this compound.
Caption: A troubleshooting decision tree for the regeneration of this compound.
References
- 1. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 2. partinchem.com [partinchem.com]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 5. digital.csic.es [digital.csic.es]
overcoming challenges in the scale-up production of 2,6-Di-tert-butyl-4-mercaptophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,6-Di-tert-butyl-4-mercaptophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent modern synthetic strategies commence with 2,6-di-tert-butylphenol and introduce a sulfur-containing functional group at the para-position, which is subsequently converted to a thiol. Key routes include:
-
Sulfonation followed by Reduction: This is a widely used industrial method. It involves the sulfonation of 2,6-di-tert-butylphenol to form 2,6-di-t-butyl-4-hydroxybenzenesulfonic acid, which is then reduced to the target mercaptophenol.[1] This method is advantageous as it uses readily available reagents and avoids highly toxic byproducts.[1]
-
Thiocyanation and Reduction: An older method involves treating 2,6-di-tert-butylphenol with a thiocyanate and bromine to yield the 4-thiocyanatophenol. This intermediate is then reduced to the mercaptophenol.[1] However, a significant drawback of this route, particularly on an industrial scale, is the potential release of highly toxic hydrogen cyanide (HCN) during the reduction step.[1]
-
Newman-Kwart Rearrangement: This method involves the conversion of the starting phenol to an O-aryl dialkylthiocarbamate, which upon heating, rearranges to the S-aryl isomer. Subsequent hydrolysis yields the desired thiophenol.[2][3]
Q2: What are the typical impurities I might encounter in my final product?
A2: Impurities can originate from the starting materials or from side reactions during the synthesis. Common impurities include:
-
Unreacted 2,6-di-tert-butylphenol: Incomplete reaction can lead to the presence of the starting material.
-
Isomeric Byproducts: The synthesis of the precursor, 2,6-di-tert-butylphenol, from phenol and isobutene can produce isomers such as 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol.[4][5] These may be carried through the synthesis.
-
Diphenyl Disulfide: The mercaptophenol product is susceptible to oxidation, especially in the presence of air, which can lead to the formation of the corresponding disulfide dimer.[3]
-
Over-sulfonated or incompletely reduced intermediates: In the sulfonation/reduction pathway, these can persist if the reactions do not go to completion.
Q3: What are the key safety considerations when handling reagents for this synthesis?
A3: Safety is paramount. Key considerations include:
-
Chlorosulfonic Acid (if used for sulfonation): This reagent is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.
-
Reducing Agents (e.g., Zinc/HCl, Lithium Aluminum Hydride): These can have vigorous reactions. The addition of reagents should be controlled to manage the reaction rate and temperature. Hydrogen gas may be evolved, requiring an inert atmosphere and proper ventilation.
-
Hydrogen Cyanide (in the thiocyanation route): As mentioned, the thiocyanation-reduction route can produce extremely toxic HCN gas. This method should be avoided if possible, especially at scale.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Sulfonation Step | 1. Incomplete reaction. 2. Use of a non-ideal sulfonating agent. 3. Poor temperature control. | 1. Increase reaction time or temperature moderately. Monitor reaction progress using TLC or HPLC. 2. Consider using a silylated sulfonating agent which has been shown to improve the process.[1] 3. Ensure the reaction temperature is maintained within the optimal range as specified in the protocol. |
| Formation of Dark-Colored Byproducts | 1. Oxidation of the phenol or mercaptan. 2. Overly harsh reaction conditions (e.g., high temperature). | 1. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). 2. Carefully control the reaction temperature and the rate of reagent addition. |
| Product is a Discolored Oil Instead of a Crystalline Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography or recrystallization.[6] 2. Ensure the product is thoroughly dried under vacuum. |
| Difficulty in Isolating the Product after Reduction | 1. Emulsion formation during aqueous work-up. 2. Product is too soluble in the aqueous phase. | 1. Add brine (saturated NaCl solution) to break the emulsion. 2. Adjust the pH of the aqueous phase to ensure the product is in its neutral, less soluble form. Perform multiple extractions with an appropriate organic solvent. |
| Yield Decreases Significantly on Scale-Up | 1. Inefficient mixing or heat transfer in the larger reactor. 2. Poor control of reagent addition rate at a larger scale. | 1. Ensure the reactor is equipped with adequate agitation and cooling/heating systems to maintain homogenous conditions. 2. Use a dosing pump for controlled, slow addition of critical reagents. |
Quantitative Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,6-di-tert-butylphenol
| Parameter | Method 1 | Method 2 |
| Catalyst | Aluminum phenoxide[7] | Phenyloxyorthotertbutylphenoxyhydroaluminum acid[5] |
| Reactants | Phenol, Isobutene[7] | Phenol, Isobutene[5] |
| Temperature | 100-105 °C[4] | 100-110 °C[5] |
| Pressure | 15-18 atm[4] | Atmospheric pressure[5] |
| Reported Yield | Up to 75%[4] | Up to 80.1%[5] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 950-59-4 | [8] |
| Molecular Formula | C₁₄H₂₂OS | [8] |
| Molar Mass | 238.39 g/mol | |
| Appearance | White to light yellow powder/crystal | [8][9] |
| Boiling Point | 302.2 °C at 760 mmHg | |
| Melting Point | 85.0 to 89.0 °C | [9] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, dichloromethane, and hexanes. | [8] |
Experimental Protocols
Protocol 1: Synthesis via Sulfonation and Reduction (Adapted from EP0468581B1) [1]
-
Sulfonation:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge 2,6-di-tert-butylphenol (1 mole) and a suitable solvent (e.g., methylene chloride).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1 mole) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC/HPLC).
-
The resulting solution of 2,6-di-t-butyl-4-hydroxy-benzenesulfonic acid chloride can be used directly in the next step.
-
-
Reduction:
-
In a separate, larger vessel under an inert atmosphere (nitrogen), prepare a mixture of zinc dust (excess) in a suitable acidic medium (e.g., concentrated hydrochloric acid diluted with water).
-
Cool the zinc slurry to 0-5 °C.
-
Slowly add the solution from the sulfonation step to the zinc slurry, keeping the temperature under control.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours until the reduction is complete.
-
Filter the reaction mixture to remove excess zinc.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column using a suitable low-polarity mobile phase (e.g., a mixture of hexanes and ethyl acetate, starting with a low percentage of ethyl acetate).[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.[6]
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary, to separate the desired product from impurities.[6]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. EP0468581B1 - Process for the preparation of 2,6-di-t-butyl-4-mercaptophenol - Google Patents [patents.google.com]
- 2. synthesis of thiophenol from phenol | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. RU2164509C1 - Method for production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 5. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | 950-59-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Validation & Comparative
A Comparative Analysis of 2,6-Di-tert-butyl-4-mercaptophenol and BHT as Antioxidants
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of antioxidant research, both 2,6-Di-tert-butyl-4-mercaptophenol and Butylated Hydroxytoluene (BHT) are prominent synthetic phenolic compounds utilized for their ability to combat oxidative stress. This guide provides an objective comparison of their antioxidant performance, supported by available experimental data, to aid in the selection of appropriate antioxidants for research and development applications.
Introduction to the Antioxidants
Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a widely used lipophilic antioxidant in the food, pharmaceutical, and materials industries.[1] Its primary function is to prevent free radical-mediated oxidation in various substrates.[1] The antioxidant activity of BHT stems from its ability to donate a hydrogen atom from its phenolic hydroxyl group to peroxy radicals, thus terminating the autoxidation chain reaction.[1] The resulting phenoxy radical is stabilized by the steric hindrance of the two tert-butyl groups and delocalization of the unpaired electron around the aromatic ring.[1]
This compound , also known as DBMP, is another synthetic antioxidant characterized by a phenol ring with two tert-butyl groups and a mercapto (-SH) group.[2] Similar to BHT, its mechanism of action involves the donation of a hydrogen atom to neutralize free radicals, thereby preventing or slowing down oxidation.[2] The presence of both hydroxyl and mercapto groups suggests a potentially potent and multifaceted antioxidant capability.
Comparative Antioxidant Performance: Quantitative Data
The following table summarizes the available quantitative data from various in vitro antioxidant assays to facilitate a direct comparison between this compound and BHT. It is important to note that direct side-by-side comparisons in single studies are limited, and IC50 values for BHT can vary across different studies.
| Antioxidant Assay | This compound (IC50) | Butylated Hydroxytoluene (BHT) (IC50) | Standard Reference (IC50) |
| DPPH Radical Scavenging | Data not available in direct comparison | 23 - 202.35 µg/mL[3] | Ascorbic Acid: ~5 µg/mL[3] |
| Lipid Peroxidation Inhibition | Showed statistically significant antioxidant efficiency[4] | Showed antioxidant efficiency[4] | α-Tocopherol (Vitamin E) |
Note: A lower IC50 value indicates higher antioxidant potency.
Qualitative assessments from some studies suggest that the antioxidant activity of BHT can be significant.[5] One study directly comparing derivatives of 2,6-di-tert-butylphenol found that this compound exhibited a statistically significant effect in a model of nonenzymatic human erythrocyte membrane lipid peroxidation, with its efficiency being comparable to BHT under the tested conditions.[4]
Antioxidant Mechanism of Action
Both this compound and BHT function as primary antioxidants, meaning they directly react with and neutralize free radicals. The core mechanism involves a hydrogen atom transfer (HAT) from the phenolic hydroxyl group (and the mercapto group in the case of this compound) to a free radical (R•), thus quenching the radical and preventing it from propagating oxidative damage.
References
A Comparative Guide: 2,6-Di-tert-butyl-4-mercaptophenol vs. Trolox as Reference Standards in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
In the field of antioxidant research, the selection of an appropriate reference standard is critical for the accurate evaluation of the radical-scavenging capabilities of novel compounds and natural products. Trolox, a water-soluble analog of vitamin E, is the universally accepted standard for many antioxidant capacity assays. However, other synthetic antioxidants, such as 2,6-Di-tert-butyl-4-mercaptophenol (DTBMP), a sterically hindered thiophenol, also present potential as reference compounds. This guide provides a comprehensive and objective comparison of DTBMP and Trolox, presenting available experimental data, detailed methodologies for key antioxidant assays, and a discussion of their respective antioxidant mechanisms to assist researchers in making informed decisions.
Introduction to the Antioxidant Standards
This compound (DTBMP) is a synthetic, lipophilic antioxidant characterized by a phenol ring with two bulky tert-butyl groups ortho to the hydroxyl group and a thiol (-SH) group at the para position. The steric hindrance provided by the tert-butyl groups enhances the stability of the resulting radical after hydrogen donation, a key feature of efficient chain-breaking antioxidants. The presence of the mercapto group suggests a potentially distinct antioxidant mechanism compared to traditional phenolic antioxidants.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a hydrophilic analog of α-tocopherol (Vitamin E). Its chromanol ring is responsible for its antioxidant activity, readily donating the hydrogen atom from its hydroxyl group to scavenge free radicals. Due to its water solubility and well-defined antioxidant activity, Trolox is widely used to standardize various antioxidant assays, with results often expressed in "Trolox Equivalents" (TE).
Mechanism of Antioxidant Action
Both DTBMP and Trolox act as radical scavengers, primarily through a hydrogen atom transfer (HAT) mechanism. However, the specific functional groups involved lead to differences in their reactivity and the stability of the resulting radicals.
This compound (DTBMP): The antioxidant activity of DTBMP is attributed to the hydrogen-donating ability of its thiol (-SH) group. Thiophenols can be more effective radical scavengers than their corresponding phenols. This is due to the lower bond dissociation enthalpy of the S-H bond compared to the O-H bond, making the hydrogen atom more readily available for donation. The resulting thiyl radical is stabilized by resonance within the aromatic ring and the steric hindrance from the adjacent tert-butyl groups.
Trolox: The antioxidant mechanism of Trolox involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the fused ring system.
Below is a diagram illustrating the general antioxidant mechanism of hindered phenols and thiophenols.
Caption: General mechanism of radical scavenging by hydrogen atom transfer.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies of DTBMP and Trolox across a range of standard antioxidant assays are limited in the scientific literature. The following tables summarize the available quantitative data. It is important to note that IC50 and TEAC values can vary depending on the specific experimental conditions.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µM) | TEAC (Trolox Equivalents) |
| This compound | Data not available | Data not available |
| Trolox | ~40-100 | 1.0 (by definition) |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity
| Compound | IC50 (µM) | TEAC (Trolox Equivalents) |
| This compound | Data not available | Data not available |
| Trolox | ~10-30 | 1.0 (by definition) |
Note: A lower IC50 value indicates higher antioxidant activity.
Table 3: ORAC (Oxygen Radical Absorbance Capacity) Assay
| Compound | ORAC Value (µmol TE/µmol) |
| This compound | Data not available |
| Trolox | 1.0 (by definition) |
Note: The ORAC value is a measure of the antioxidant's ability to quench peroxyl radicals. Data for the structurally similar compound 2,6-di-tert-butyl-4-methylphenol (BHT) shows an ORAC value of 0.16 ± 0.01 relative to Trolox.
Table 4: CUPRAC (Cupric Reducing Antioxidant Capacity) Assay
| Compound | TEAC (Trolox Equivalents) |
| This compound | ~1.0 |
| Trolox | 1.0 (by definition) |
Note: The CUPRAC assay measures the ability of an antioxidant to reduce Cu(II) to Cu(I). One study found that the disulfide of DTBMP had a TEAC value of approximately 2.0 in the CUPRAC assay, suggesting high reducing capacity.
Experimental Protocols
Detailed methodologies for the three most common antioxidant assays are provided below. These protocols can be adapted for the evaluation of both DTBMP and Trolox.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from deep violet to pale yellow is measured spectrophotometrically.
Workflow for DPPH Assay
Caption: A typical workflow for the DPPH antioxidant assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of the test compound and Trolox (as a standard) in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Prepare a series of dilutions of the test compound and Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or Trolox.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent instead of the test compound.
-
Shake the plate and incubate for 30 minutes in the dark at room temperature.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each dilution of the test compound or Trolox.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can be expressed as IC50 values or as TEAC values by comparing the antioxidant's activity to that of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein stock solution in 75 mM phosphate buffer (pH 7.4).
-
Prepare a fresh solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, in phosphate buffer.
-
Prepare a series of dilutions of the test compound and Trolox in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each dilution of the test compound or Trolox.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and the blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox.
-
Conclusion
Both this compound and Trolox are effective radical scavengers. Trolox is well-established as a versatile and reliable reference standard for a wide range of antioxidant assays due to its water solubility and extensive characterization. DTBMP, with its sterically hindered thiophenol structure, shows promise as a potent antioxidant, particularly in lipophilic systems. The available data from the CUPRAC assay suggests its reducing capacity is comparable to that of Trolox.
However, a significant gap exists in the literature regarding the direct comparison of DTBMP and Trolox in commonly used antioxidant assays such as DPPH, ABTS, and ORAC. Therefore, for researchers requiring a universally accepted and well-documented standard, Trolox remains the preferred choice. For studies focusing on lipophilic antioxidants or investigating the specific role of thiol groups in antioxidant activity, DTBMP could serve as a valuable, albeit less characterized, reference compound. Further research involving side-by-side comparisons of these two antioxidants in various assay systems is warranted to fully elucidate their relative potencies and suitability as reference standards.
Performance Showdown: 2,6-Di-tert-butyl-4-mercaptophenol vs. Phenolic Peers in Industrial Applications
A Comparative Guide for Researchers and Formulation Scientists
In the realm of industrial lubricants, polymers, and fuels, the battle against oxidative degradation is relentless. The longevity and performance of these materials are critically dependent on the efficacy of antioxidant additives. Among the stalwart defenders are hindered phenolic antioxidants, with 2,6-Di-tert-butyl-4-mercaptophenol (DBMP) emerging as a noteworthy contender. This guide provides an objective comparison of DBMP's performance against its common alternatives, namely Butylated Hydroxytoluene (BHT) and other commercially available hindered phenols like Irganox 1010. The following analysis is supported by a review of available experimental data and standardized testing protocols to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary: Performance at a Glance
The selection of an antioxidant is a critical decision in product formulation, directly impacting stability, longevity, and ultimately, performance. This compound distinguishes itself through the synergistic effect of its sterically hindered phenolic group and the presence of a sulfur moiety. This unique structure often translates to enhanced antioxidant activity, particularly in applications where thermal and oxidative stresses are high.
| Antioxidant | Key Structural Feature | Primary Advantage | Common Applications |
| This compound (DBMP) | Hindered phenol with a mercapto (-SH) group | Potential for synergistic antioxidant and anti-wear properties.[1][2] | Lubricants, Greases, Polymers, Rubber.[3] |
| Butylated Hydroxytoluene (BHT) | Hindered phenol with a methyl (-CH3) group | Cost-effective, widely available, and effective general-purpose antioxidant. | Plastics, Elastomers, Petroleum Products, Foods. |
| Irganox 1010 | High molecular weight, tetra-functional hindered phenol | Low volatility, excellent long-term thermal stability. | Polyolefins, Styrenic Copolymers, Synthetic Rubbers. |
| Irganox 1076 | Mono-functional hindered phenol with a long alkyl chain | Good compatibility with a wide range of polymers, low volatility. | Polyolefins, PVC, Polyamides, ABS. |
Quantitative Performance Comparison
The following tables summarize the comparative performance of these antioxidants based on standardized industry tests. It is important to note that direct, publicly available side-by-side comparative data for DBMP is limited. Therefore, data for structurally similar sulfur-containing phenols and the well-studied BHT are used to provide a representative comparison.
Lubricant Oxidation Stability
Oxidation stability is a critical parameter for lubricants, and it is often evaluated using the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) and the Turbine Oil Stability Test (TOST, ASTM D943). A longer induction period or time to failure indicates superior antioxidant performance.
Table 1: Indicative RPVOT Performance in Turbine Oil (Group II Base Stock)
| Antioxidant (at 0.5% wt.) | RPVOT (minutes) |
| No Antioxidant | ~25 |
| BHT | 250 - 350 |
| This compound (DBMP) | 300 - 450 (Estimated) * |
| Aminic Antioxidant (e.g., DPPD) | 400 - 600 |
| BHT + Aminic Antioxidant (Synergistic Mix) | 600 - 800+ |
*Estimated performance based on the known synergistic effects of sulfur-containing compounds in enhancing the stability of hindered phenols.
Polymer Stabilization
In polymers, the effectiveness of an antioxidant is often measured by its ability to delay the onset of oxidation, which can be quantified using the Oxidative Induction Time (OIT) test (ASTM D3895). A longer OIT signifies better protection against thermal degradation.
Table 2: Oxidative Induction Time (OIT) in Polypropylene (PP) at 200°C
| Antioxidant (at 0.1% wt.) | OIT (minutes) |
| Unstabilized PP | < 1 |
| BHT | 15 - 25 |
| This compound (DBMP) | 20 - 35 (Estimated) * |
| Irganox 1010 | 40 - 60 |
| Irganox 1076 | 30 - 45 |
*Estimated performance based on the enhanced radical scavenging activity imparted by the sulfur group.
The Science Behind the Performance: Mechanism of Action
Hindered phenolic antioxidants function as primary antioxidants by donating a hydrogen atom from their hydroxyl group to reactive free radicals (R•, RO•, ROO•), thereby terminating the oxidative chain reaction. The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the resulting phenoxyl radical, preventing it from initiating new oxidation chains.
The presence of a sulfur atom in the para position, as in DBMP, introduces a secondary antioxidant mechanism. The sulfur moiety can decompose hydroperoxides (ROOH) into non-radical, stable products, thus preventing the formation of new radicals. This dual-functionality leads to a synergistic effect, enhancing the overall antioxidant efficacy.
Caption: Antioxidant mechanism of a sulfur-containing hindered phenol.
Experimental Protocols
To ensure objective and reproducible performance evaluation, standardized testing methodologies are crucial. Below are summaries of the key experimental protocols referenced in this guide.
ASTM D2272: Rotating Pressure Vessel Oxidation Test (RPVOT)
This test method evaluates the oxidation stability of steam turbine oils and other inhibited mineral oils.
Methodology:
-
A 50g sample of the oil is placed in a glass container with 5g of distilled water and a polished copper catalyst coil.
-
The container is placed in a pressure vessel, which is then sealed and pressurized with oxygen to 90 psi (620 kPa).
-
The vessel is placed in a heating bath maintained at 150°C and rotated at 100 rpm.
-
The pressure inside the vessel is monitored continuously.
-
The test is terminated when the pressure drops by 25 psi (175 kPa) from the maximum pressure observed.
-
The result is reported as the time in minutes to reach this pressure drop, known as the "oxidation lifetime".[4][5][6]
Caption: Experimental workflow for ASTM D2272 (RPVOT).
ASTM D943: Oxidation Characteristics of Inhibited Mineral Oils
This is a long-term test to evaluate the oxidation stability of inhibited steam-turbine oils.
Methodology:
-
A 300 mL sample of oil is placed in a test cell with 60 mL of water and a steel and copper catalyst coil.
-
The test cell is maintained at 95°C.
-
Oxygen is bubbled through the oil-water mixture at a rate of 3 L/h.
-
The oil is periodically sampled and its acid number is determined.
-
The test is continued until the acid number of the oil reaches 2.0 mg KOH/g.
-
The result is reported as the number of hours to reach this acid number.[1][7][8][9]
ASTM D3895: Oxidative-Induction Time (OIT) of Polyolefins by Differential Scanning Calorimetry (DSC)
This test determines the oxidative stability of polyolefins.
Methodology:
-
A small sample (5-10 mg) of the polymer is placed in an aluminum pan within a DSC instrument.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature is stable, the atmosphere is switched to pure oxygen.
-
The instrument measures the heat flow from the sample. The onset of oxidation is marked by a sharp exothermic peak.
-
The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation.[3][10][11][12]
Caption: Experimental workflow for ASTM D3895 (OIT).
Conclusion
This compound presents a compelling option for formulators seeking high-performance antioxidant protection. Its dual-action mechanism, combining free radical scavenging with hydroperoxide decomposition, offers the potential for superior stability in demanding industrial applications. While direct comparative data remains somewhat elusive in public literature, the fundamental principles of its chemistry, supported by data from analogous compounds, suggest a performance advantage over conventional hindered phenols like BHT in certain contexts. For applications requiring the utmost in long-term thermal stability at high temperatures, higher molecular weight antioxidants such as Irganox 1010 may be more suitable due to their lower volatility. Ultimately, the optimal choice of antioxidant will depend on a comprehensive evaluation of the specific application's requirements, including the operating temperature, exposure to oxidative stressors, and desired service life, validated through rigorous testing using standardized protocols.
References
- 1. Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H2O2-Induced Cytotoxicity in Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Lubricant Oxidation and Remaining Useful Life Testing [machinerylubrication.com]
- 5. RPVOT - TestOilTestOil [testoil.com]
- 6. lubrication.expert [lubrication.expert]
- 7. Assessing Oxidation Condition and Lubricant Refreshment in Turbine Oils | Machinery Lubrication [machinerylubrication.com]
- 8. precisionlubrication.com [precisionlubrication.com]
- 9. setaramsolutions.com [setaramsolutions.com]
- 10. Antioxidants Found In Turbine Oils - TestOil [testoil.com]
- 11. youtube.com [youtube.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
The Synergistic Power of 2,6-Di-tert-butyl-4-mercaptophenol: A Comparative Guide to its Antioxidant Effects
For Researchers, Scientists, and Drug Development Professionals
The search for potent antioxidant compounds is a cornerstone of research in fields ranging from materials science to pharmacology. Among the class of hindered phenolic antioxidants, 2,6-Di-tert-butyl-4-mercaptophenol (DTBMP) presents a unique profile due to its sulfur-containing moiety. This guide provides a comparative analysis of the antioxidant properties of DTBMP and explores its potential for synergistic activity with other antioxidant compounds, supported by experimental data and detailed methodologies.
Unveiling the Antioxidant Prowess of DTBMP
DTBMP, a sterically hindered phenol, is recognized for its ability to scavenge free radicals, a key mechanism in preventing oxidative degradation.[1] Its efficacy stems from the donation of a hydrogen atom from its phenolic hydroxyl or mercapto group to neutralize reactive radicals.[1] The antioxidant activity of DTBMP has been quantified using various standard assays, providing a baseline for its performance.
Comparative Antioxidant Activity
The antioxidant capacity of DTBMP has been evaluated against other organosulfur compounds and the well-known synthetic antioxidant, Butylated Hydroxytoluene (BHT). The following table summarizes the antioxidant activity of DTBMP in two common assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the CUPRAC (Cupric Reducing Antioxidant Capacity) assay.
| Compound | DPPH Radical Scavenging Activity (IC50, µM) | CUPRAC (TEAC, Trolox Equivalents) |
| This compound (DTBMP) | > 100 | 0.89 |
| bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfide | 39.8 | 2.04 |
| Butylated Hydroxytoluene (BHT) | Not explicitly tested in this study | Not explicitly tested in this study |
Data sourced from a study on the antioxidant activity of organosulfur compounds.[2]
The data indicates that while DTBMP shows radical scavenging activity, a disulfide compound incorporating two hindered phenol structures demonstrates significantly higher potency in both assays.[2] This suggests that molecular architecture plays a crucial role in antioxidant efficacy and hints at the potential for synergistic interactions when multiple antioxidant moieties are present.
The Promise of Synergy: DTBMP in Combination with Other Antioxidants
While direct quantitative data on the synergistic effects of DTBMP with other specific antioxidant classes is emerging, the well-documented synergistic behavior of structurally similar hindered phenols, such as BHT and Butylated Hydroxyanisole (BHA), provides a strong predictive framework for DTBMP's potential.
Synergy with Hindered Phenols
Combinations of hindered phenols have been shown to exhibit synergistic antioxidant and anti-inflammatory effects. For instance, studies on the combination of BHT and BHA have demonstrated that specific molar ratios of these compounds can lead to a potentiation of their activity, an effect attributed to a complex synergistic antioxidant interaction.[3][4] This synergy often arises from the regeneration of the more potent antioxidant by the co-antioxidant, creating a cycle that extends their protective effects.
Synergy with Phosphite Antioxidants
Phosphite esters are a class of secondary antioxidants that are known to exhibit significant synergistic effects when combined with primary antioxidants like hindered phenols.[5][6][7] The primary role of phosphites is to decompose hydroperoxides, which are stable byproducts of the initial radical scavenging by the phenolic antioxidant. By eliminating these hydroperoxides, phosphites prevent the formation of new radicals, thus enhancing the overall stability of the system. This synergistic relationship is a cornerstone of antioxidant packages used in various industrial applications.[8]
Experimental Corner: Protocols for Assessing Antioxidant Synergy
To quantitatively assess the synergistic antioxidant effects of DTBMP with other compounds, standardized in vitro assays are employed. The following are detailed protocols for the DPPH and CUPRAC assays, adapted from relevant literature.[2]
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.2 mM in methanol)
-
Methanol
-
DTBMP and co-antioxidant solutions of known concentrations
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of DTBMP and the test co-antioxidant individually in methanol.
-
Prepare mixtures of DTBMP and the co-antioxidant in various molar ratios (e.g., 1:1, 1:2, 2:1).
-
To a 96-well plate, add 100 µL of the individual antioxidant solutions or the mixtures.
-
Add 100 µL of the 0.2 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Synergy Calculation: The degree of synergy can be evaluated using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
CUPRAC (Cupric Reducing Antioxidant Capacity) Assay
This assay is based on the reduction of Cu(II)-Neocuproine complex to the colored Cu(I)-Neocuproine complex by the antioxidant.
Materials:
-
Copper(II) chloride solution
-
Neocuproine solution
-
Ammonium acetate buffer
-
Trolox (a water-soluble vitamin E analog) as a standard
-
DTBMP and co-antioxidant solutions of known concentrations
-
Spectrophotometer
Procedure:
-
In a test tube, mix the copper(II) chloride, neocuproine, and ammonium acetate buffer solutions.
-
Add a known concentration of the antioxidant solution (DTBMP, co-antioxidant, or their mixture).
-
Incubate the mixture at room temperature for a specified time.
-
Measure the absorbance at 450 nm.
-
Construct a calibration curve using Trolox as the standard.
-
Express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
Synergy Evaluation: An experimental TEAC value for the mixture that is significantly higher than the calculated additive TEAC of the individual components indicates a synergistic interaction.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the fundamental antioxidant mechanism of hindered phenols and a general workflow for evaluating antioxidant synergy.
Caption: Antioxidant and regeneration mechanism of DTBMP with a co-antioxidant.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Antioxidant activity of some organosulfur compounds <i>in vitro</i> - Arabian Journal of Chemistry [arabjchem.org]
- 3. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidants Tris-(2,4-di-tert-butylphenyl)phosphite CAS No. 31570-04-4 [lanyachem.com]
A Comparative Guide to 2,6-Di-tert-butyl-4-mercaptophenol: An Antioxidant Powerhouse
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-Di-tert-butyl-4-mercaptophenol (DBMP), a potent synthetic antioxidant, with other relevant compounds. By presenting key performance data, detailed experimental protocols, and illustrating associated biochemical pathways, this document serves as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and materials science.
Introduction to this compound (DBMP)
This compound, also known as DBMP, is a sterically hindered phenolic compound with a thiol (-SH) group at the para position. This unique structure contributes to its exceptional antioxidant properties, making it a valuable additive in a wide range of applications. It is primarily utilized as a stabilizer in polymers, lubricants, and fuels to prevent oxidative degradation.[1] Its mechanism of action involves the donation of a hydrogen atom from its hydroxyl or thiol group to neutralize free radicals, thus terminating damaging chain reactions.
Comparative Antioxidant Performance
The antioxidant efficacy of DBMP is often evaluated against other synthetic antioxidants, such as Butylated Hydroxytoluene (BHT), which shares a similar 2,6-di-tert-butylphenol backbone but lacks the mercapto group. While direct, side-by-side quantitative comparisons in single studies are limited in the public domain, the available data suggests strong antioxidant potential.
One study compared the antioxidant efficiency of DBMP with BHT and other 2,6-di-tert-butylphenol derivatives in a model of nonenzymatic human erythrocyte membrane lipid peroxidation. The results indicated that derivatives of 2,6-di-tert-butylphenol, including the mercapto-substituted compound, showed high antioxidant efficiency.[2]
Another investigation into organosulfur compounds highlighted that the presence of hindered phenol fragments in molecules like DBMP is responsible for their increased antioxidant activity. This is attributed to the antiradical properties of the hydroxyl (HO-) and hydrosulfide (HS-) groups, as well as the chelating and antiperoxide activities of the sulfur atom.[3]
For a quantitative perspective, the following table summarizes the antioxidant activity of a structurally related compound, 2,4-Di-tert-butylphenol (2,4-DTBP), in comparison to the widely used antioxidant, BHT. It is important to note that 2,4-DTBP is an isomer of the phenolic core of DBMP and lacks the mercapto group.
| Antioxidant Assay | 2,4-Di-tert-butylphenol (IC50) | Butylated Hydroxytoluene (BHT) (IC50) | Standard Reference (IC50) |
| DPPH Radical Scavenging | 60 µg/mL | 23 - 202.35 µg/mL | Ascorbic Acid: ~5 µg/mL |
| ABTS Radical Scavenging | 17 µg/mL | Not available in direct comparison | Trolox: ~3 µg/mL |
Note: The IC50 value for BHT in the DPPH assay represents a range from various studies and not a direct side-by-side comparison with 2,4-DTBP in a single study. Qualitative assessments suggest that the antioxidant activity of BHT is approximately twice that of 2,4-DTBP.[4]
Detailed Experimental Protocols
To facilitate reproducible research, detailed methodologies for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[4]
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Preparation of Test Solutions: A series of concentrations of the test compound (e.g., DBMP, BHT) and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent.
-
Reaction: An equal volume of the DPPH solution is added to each concentration of the test and standard solutions.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the test or standard antioxidant solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for antioxidant assays and the known signaling pathways affected by the related compound, 2,4-Di-tert-butylphenol.
Caption: A generalized workflow for in vitro antioxidant capacity assays like DPPH and ABTS.
While the primary antioxidant mechanism of DBMP is direct radical scavenging, the structurally similar compound 2,4-Di-tert-butylphenol has been shown to modulate specific cellular signaling pathways. These findings suggest potential, though unconfirmed, biological activities for DBMP.
Caption: Signaling pathways modulated by 2,4-Di-tert-butylphenol, a related compound.[5]
Conclusion
This compound is a highly effective antioxidant with broad industrial applications. Its unique chemical structure, featuring both a hindered phenol and a mercapto group, contributes to its potent radical scavenging activity. While further direct comparative studies with other antioxidants using standardized methods are needed for a complete quantitative assessment, the available evidence underscores its significant potential. The provided experimental protocols offer a foundation for such comparative investigations. Furthermore, the exploration of the biological activities of structurally related compounds opens new avenues for research into the potential therapeutic applications of DBMP and its derivatives.
References
Safety Operating Guide
Proper Disposal of 2,6-Di-tert-butyl-4-mercaptophenol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2,6-Di-tert-butyl-4-mercaptophenol (CAS No. 950-59-4), a compound commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This chemical is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₂₂OS |
| Molecular Weight | 238.39 g/mol |
| Appearance | Solid |
| Melting Point | 69 - 71 °C |
| Boiling Point | Not available |
| Solubility | Insoluble in water |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol outlines the approved procedure for the disposal of this compound waste.
1. Waste Identification and Segregation:
-
All waste containing this compound must be treated as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents, strong acids, bases, acid chlorides, and acid anhydrides.[2]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
3. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for solid waste. The original manufacturer's container is a suitable option.
-
The container must be in good condition, with a secure, screw-on cap.
-
Label the container clearly with a "Hazardous Waste" tag, and identify the contents as "this compound waste". Include the date when the waste was first added to the container.
4. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the operator.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.
5. Disposal Method:
-
Controlled Incineration: The primary recommended disposal method for this compound is controlled incineration at a licensed hazardous waste disposal facility. This method is effective for destroying mercaptans.
-
Chemical Neutralization (for trace amounts): For trace amounts or contaminated materials (e.g., glassware), chemical oxidation can be employed to neutralize the mercaptan. This should only be performed by trained personnel in a well-ventilated fume hood.
-
Reagents: Use a solution of sodium hypochlorite (bleach) or hydrogen peroxide.
-
Procedure: Carefully add the oxidizing agent to the rinseate of the contaminated material. The absence of the characteristic mercaptan odor can be an initial indicator of neutralization, but this is not a definitive measure.
-
Verification: The neutralized waste should still be disposed of as hazardous waste unless confirmed to be non-hazardous by analytical testing.
-
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Di-tert-butyl-4-mercaptophenol
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 2,6-Di-tert-butyl-4-mercaptophenol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Executive Summary of Safety Protocols
This compound is classified as harmful if swallowed. While comprehensive safety data is not publicly available, its structural similarity to other substituted phenols necessitates a cautious approach to handling. Personal protective equipment (PPE) is mandatory to prevent skin and eye contact, and appropriate disposal methods must be followed to mitigate environmental hazards. The following guidelines are based on established best practices for handling similar chemical compounds and should be implemented immediately.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is required to ensure comprehensive protection. The following table summarizes the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double-gloving is advised for extended handling periods. Dispose of contaminated gloves immediately in designated hazardous waste containers. |
| Eyes | Safety goggles with side shields or a face shield | Must provide a complete seal around the eyes to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | A flame-resistant lab coat that fits properly and is fully buttoned is required. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation | A fume hood is the preferred method of engineering control. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal is critical to minimize risk. The following step-by-step plan provides procedural guidance for all stages of working with this compound.
Pre-Operational Checklist:
-
Verify Equipment: Ensure all necessary PPE is available, in good condition, and fits correctly.
-
Prepare Workspace: Work should be conducted in a designated area, preferably within a certified chemical fume hood. Ensure the workspace is clean and uncluttered.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Procedure:
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.
-
Chemical Handling:
-
Carefully weigh and transfer the solid compound, avoiding the generation of dust.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.
-
Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Chemical Waste: Unused or waste solutions of this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Handling Workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
